VU0453379 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H35ClN4O2 |
|---|---|
分子量 |
471.0 g/mol |
IUPAC 名称 |
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H34N4O2.ClH/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3;/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31);1H/t19-;/m0./s1 |
InChI 键 |
OCMGNMGYQPPMFF-FYZYNONXSA-N |
手性 SMILES |
CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl |
规范 SMILES |
CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of VU0453379 Hydrochloride: A Positive Allosteric Modulator of the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453379 hydrochloride is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Contrary to initial postulations that may have linked it to the M1 muscarinic acetylcholine (B1216132) receptor, extensive research has definitively identified its target as the GLP-1R, a key player in glucose homeostasis and neuroregulation. This technical guide provides a comprehensive overview of the mechanism of action of VU0453379, detailing its effects on GLP-1R signaling, the experimental protocols used for its characterization, and a summary of its pharmacological data.
Core Mechanism of Action: Positive Allosteric Modulation of the GLP-1 Receptor
VU0453379 acts as a positive allosteric modulator, a class of ligands that bind to a site on the receptor distinct from the endogenous agonist binding site (the orthosteric site). This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous GLP-1 peptide agonists. A key feature of VU0453379 is its ability to potentiate the signaling of GLP-1 and its analogues, such as exenatide, rather than directly activating the receptor in the absence of an orthosteric agonist. This activity profile is particularly advantageous as it amplifies the physiological, spatially, and temporally controlled signaling of endogenous GLP-1, potentially leading to a more favorable therapeutic window and reduced side effects compared to direct agonists.
Glucagon-Like Peptide-1 Receptor (GLP-1R) Signaling Pathway
The GLP-1R is a class B G protein-coupled receptor (GPCR) primarily coupled to the Gαs subunit of the heterotrimeric G protein. Activation of GLP-1R by its endogenous ligands initiates a signaling cascade with diverse physiological effects.[1] The canonical pathway involves:
-
Gαs Activation: Ligand binding to GLP-1R promotes the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).
-
Physiological Responses: These signaling events lead to a range of cellular responses, including the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells, suppression of glucagon (B607659) release, and various neuroprotective and cognitive effects in the central nervous system.
VU0453379 enhances this signaling cascade by increasing the potency and/or efficacy of GLP-1 binding to its receptor, leading to a more robust activation of these downstream pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and efficacy of VU0453379 and its related analogues. The data is derived from functional assays measuring intracellular calcium mobilization in response to GLP-1R activation.
| Compound | GLP-1R EC50 (µM) | GLP-1R pEC50 | GLP-1R max (%) |
| (S)-VU0453379 (ago-PAM) | 1.3 | 5.88 ± 0.15 | 59.2 ± 2.53 |
| (S)-8 | 2.4 | 5.69 ± 0.12 | 53.4 ± 2.03 |
| (R)-8 | >10 | - | - |
| (S)-9a | 6.5 | 5.18 ± 0.13 | 48.4 ± 2.77 |
| (S)-9c | 12.1 | 4.92 ± 0.09 | 68.3 ± 3.31 |
| (S)-9d | 10.3 | 4.99 ± 0.09 | 55.7 ± 2.63 |
| (S)-9e | 14.1 | 4.74 ± 0.19 | 68.5 ± 7.96 |
| Data reported as averages ± SEM from calcium mobilization assays (n=3). |
Experimental Protocols
The characterization of VU0453379 involved a series of in vitro and in vivo assays to determine its potency, efficacy, and functional effects.
In Vitro Functional Assays
This assay is a primary method for assessing the activation of Gq-coupled GPCRs and can also be used for Gs-coupled receptors like GLP-1R that can signal through calcium pathways in certain cellular contexts.
-
Cell Line: Human GLP-1R 9-3-H cells.
-
Plating: Cells are plated at a density of 15,000 cells per well in a 384-well plate and incubated overnight.
-
Compound Preparation: VU0453379 is serially diluted to the desired concentrations.
-
Assay Procedure:
-
A triple-addition protocol is used.
-
An 11-point concentration series of the test compound is added to the cells.
-
This is followed by the addition of an EC20 concentration of GLP-1.
-
Intracellular calcium mobilization is measured using a fluorescence-based reader (e.g., FDSS6000).
-
-
Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to a saturating concentration of GLP-1. EC50 values are calculated from the concentration-response curves.
This secondary assay directly measures the accumulation of cAMP, the primary second messenger of the canonical GLP-1R signaling pathway.
-
Cell Line: Pancreatic INS-1 cells stably transfected with the GloSensor™ reporter plasmid.
-
Plating: Cells are plated at 15,000 cells per well in a 384-well plate and incubated for 48 hours.
-
Assay Procedure:
-
Two hours prior to the assay, GLO reagent is added to each well.
-
The test compound and GLP-1 are added to the cells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the intracellular cAMP concentration. Data is analyzed to determine the potentiation of the GLP-1-induced cAMP response by VU0453379.
In Vivo Functional Assay: Haloperidol-Induced Catalepsy Model
This in vivo model is used to assess the central activity of compounds that may have antipsychotic or motor system effects. The reversal of haloperidol-induced catalepsy by VU0453379 suggests a functional engagement of CNS GLP-1R.
-
Animal Model: Male C57BL/6 mice.
-
Induction of Catalepsy: Haloperidol (1 mg/kg) is administered intraperitoneally (i.p.).
-
Test Compound Administration: VU0453379 (30 mg/kg) is administered prior to the catalepsy measurement.
-
Catalepsy Measurement (Bar Test):
-
The mouse's forepaws are placed on a horizontal bar raised 3.5 cm from the surface.
-
The latency to remove both forepaws from the bar is recorded.
-
A cut-off time (e.g., 120 or 180 seconds) is typically used.
-
-
Data Analysis: The latency to move is compared between vehicle-treated and VU0453379-treated groups to determine if the compound can reverse the cataleptic state. A significant reduction in the latency indicates efficacy in this model.
Logical Relationship of Allosteric Modulation
The interaction of VU0453379 with the GLP-1R can be conceptualized through the following logical relationships, which differentiate it from other classes of receptor ligands.
References
VU0453379 Hydrochloride: A Technical Guide to a Novel GLP-1R Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453379 hydrochloride is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a member of a novel class of small molecule GLP-1R modulators, VU0453379 presents a promising alternative or adjunct to traditional orthosteric agonists in the therapeutic landscape of metabolic and neurological disorders. This technical guide provides an in-depth overview of VU0453379's mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its characterization.
Introduction
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R by its endogenous ligand, GLP-1, or by synthetic agonists, leads to enhanced glucose-stimulated insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and reduced appetite.[1] While peptide-based GLP-1R agonists have demonstrated significant clinical efficacy, their parenteral administration and potential for gastrointestinal side effects have prompted the search for small molecule, orally bioavailable alternatives.
Positive allosteric modulators (PAMs) offer a distinct therapeutic strategy by binding to a topographically different site on the receptor from the endogenous ligand. This binding potentiates the effect of the orthosteric agonist, often leading to a more physiological and nuanced receptor activation profile. This compound has emerged as a significant tool compound in this area, demonstrating the ability to amplify GLP-1R signaling both in vitro and in vivo.
Mechanism of Action: GLP-1R Signaling Pathway
VU0453379 acts as a PAM at the GLP-1R, a G-protein coupled receptor (GPCR). It does not activate the receptor on its own but enhances the signaling cascade initiated by the binding of an orthosteric agonist like GLP-1. The primary signaling pathway of the GLP-1R involves its coupling to the stimulatory G-protein, Gαs.[2] This initiates a cascade of intracellular events crucial for its physiological effects.
Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels then activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[3] Both PKA and EPAC play crucial roles in mediating the effects of GLP-1R activation, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the regulation of gene transcription related to insulin biosynthesis and cell survival.[3][4]
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potentiation of GLP-1R Agonists by VU0453379
| Agonist | VU0453379 EC₅₀ (µM) | Assay System | Reference |
| GLP-1 | 1.3 | Calcium Mobilization in human GLP-1R expressing cells | [5] |
| Exenatide | 8.4 | Calcium Mobilization in human GLP-1R expressing cells | [5] |
| Liraglutide | 30 | Calcium Mobilization in human GLP-1R expressing cells | [5] |
Table 2: In Vitro and In Vivo Effects of VU0453379
| Assay | Endpoint | VU0453379 Concentration/Dose | Observed Effect | Reference |
| Insulin Secretion | Potentiation of exenatide-induced insulin secretion | 30 µM | Significant augmentation of insulin secretion in primary mouse pancreatic islets | [5] |
| Haloperidol-Induced Catalepsy | Reversal of catalepsy | 30 mg/kg | Significant reversal of catalepsy in a rat model | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and the information available in the cited literature.
Calcium Mobilization Assay
This assay measures the ability of VU0453379 to potentiate agonist-induced intracellular calcium flux in cells expressing the human GLP-1R.
Materials:
-
Human GLP-1R expressing cells (e.g., CHO or HEK293 cells)
-
96-well black, clear-bottom cell culture plates
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution
-
GLP-1R agonist stock solutions (GLP-1, exenatide, liraglutide)
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the human GLP-1R expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye in assay buffer. If necessary, include probenecid. Remove the culture medium from the cells and add the dye loading buffer.
-
Incubation: Incubate the plate at 37°C for approximately 1 hour to allow the cells to take up the dye.
-
Compound Addition: Prepare serial dilutions of VU0453379 and the GLP-1R agonist in assay buffer.
-
Measurement: Place the cell plate in the FLIPR instrument. Record a baseline fluorescence reading. Add the VU0453379 solution to the wells and incubate for a short period. Then, add the agonist solution and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the agonist concentration-response curves in the presence and absence of different concentrations of VU0453379 to determine the EC₅₀ values for potentiation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay assesses the effect of VU0453379 on insulin secretion from isolated primary pancreatic islets in response to glucose and a GLP-1R agonist.
Materials:
-
Male C57BL/6 mice
-
Collagenase solution for islet isolation
-
Ficoll gradient solutions
-
RPMI-1640 culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Exenatide
-
Insulin ELISA or RIA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using a standard collagenase digestion and Ficoll gradient purification method.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.
-
Pre-incubation: On the day of the assay, pre-incubate the islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Treatment: Aliquot equal numbers of islets into different treatment groups in KRB buffer:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
High glucose + Exenatide
-
High glucose + Exenatide + VU0453379
-
-
Incubation: Incubate the islets at 37°C for 1 hour.
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a commercially available insulin ELISA or RIA kit.
-
Data Analysis: Normalize the insulin secretion to the islet number or protein content and compare the results between the different treatment groups.
Haloperidol-Induced Catalepsy Model
This in vivo behavioral assay evaluates the ability of VU0453379 to reverse the cataleptic state induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202). This model is often used to assess potential anti-parkinsonian effects.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Haloperidol solution
-
This compound suspension (e.g., in 10% Tween 80)
-
Vehicle control
-
Catalepsy bar apparatus (a horizontal bar raised a few centimeters from the base)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the catalepsy apparatus before the experiment.
-
Dosing: Administer VU0453379 or vehicle via intraperitoneal (i.p.) injection. After a set pre-treatment time (e.g., 30 minutes), administer haloperidol (i.p.) to all animals.
-
Catalepsy Measurement: At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Scoring: Start a stopwatch and measure the time it takes for the rat to remove both of its forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the mean descent latencies between the vehicle-treated and VU0453379-treated groups at each time point using appropriate statistical tests.
Conclusion
This compound represents a significant advancement in the field of GLP-1R pharmacology. Its ability to positively modulate GLP-1R signaling offers a novel and potentially more refined approach to treating metabolic and CNS disorders compared to direct receptor agonism. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of VU0453379 and other GLP-1R PAMs. Continued investigation into the nuanced pharmacology and in vivo efficacy of this compound class is warranted and holds considerable promise for future drug discovery efforts.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Catalepsy test in rats [protocols.io]
- 4. Calcium -Ion analysis -Cell-based analysis -Cell Biology-BIO-PROTCOCL [bio-protocol.org]
- 5. Protocol to measure insulin secretion dynamics from single mouse islets using a microfluidic fluorescence anisotropy immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of VU0453379 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453379 hydrochloride is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R).[1] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of VU0453379. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GLP-1R modulation. The document includes detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological and chemical processes.
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R by its endogenous ligand, GLP-1, enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety. While several injectable peptide agonists targeting GLP-1R are clinically available, the development of orally bioavailable small molecule modulators remains a significant goal. Positive allosteric modulators (PAMs) offer a promising strategy by enhancing the effect of the endogenous ligand, potentially leading to a more physiological receptor activation and an improved side-effect profile. VU0453379 emerged from a discovery program aimed at identifying CNS-penetrant GLP-1R PAMs, with potential applications in treating not only metabolic disorders but also neurodegenerative diseases where GLP-1R signaling is implicated.
Discovery Workflow
The discovery of VU0453379 was a multi-step process that began with a high-throughput screen (HTS) to identify initial hit compounds. This was followed by a rigorous medicinal chemistry effort to optimize the potency, selectivity, and pharmacokinetic properties of the initial leads, ultimately resulting in the identification of VU0453379.
Chemical Synthesis
The synthesis of this compound involves a multi-step sequence. The key steps include the formation of the tricyclic core, followed by amide coupling and functionalization of the pyrrolidine (B122466) moiety. The final step is the formation of the hydrochloride salt.
Detailed Experimental Protocol for Synthesis
The synthesis of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (VU0453379) is as follows:
To a round-bottom flask at room temperature, (S)-2-cyclopentyl-9-methyl-1-oxo-N-(pyrrolidin-2-ylmethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (200 mg, 0.51 mmol) is dissolved in CH2Cl2 (4 mL) and dry acetone (B3395972) (100 μL).[2] The resulting mixture is stirred at room temperature for 5 minutes before the addition of sodium triacetoxyborohydride (B8407120) (150 mg, 0.71 mmol).[2] The mixture is then stirred for an additional 4 hours.[2] The reaction is quenched by the addition of saturated aqueous NaHCO3 and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the free base of VU0453379. For the hydrochloride salt, the purified free base is dissolved in a minimal amount of CH2Cl2 and treated with a solution of HCl in dioxane. The resulting precipitate is collected by filtration and dried to afford this compound.
Mechanism of Action and Signaling Pathway
VU0453379 acts as a positive allosteric modulator of the GLP-1 receptor. It does not activate the receptor on its own but enhances the affinity and/or efficacy of the endogenous ligand, GLP-1. The binding of GLP-1 to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of GLP-1, such as glucose-dependent insulin secretion from pancreatic beta cells.
Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for VU0453379.
Table 1: In Vitro Pharmacology of VU0453379
| Parameter | Value | Assay Conditions |
| GLP-1R EC50 | 1.3 µM | In the presence of an EC20 concentration of GLP-1 |
| Maximum GLP-1 Response | 59.2% | Percentage of the maximal response to GLP-1 |
Table 2: In Vivo Pharmacology of VU0453379
| Model | Dose | Effect |
| Haloperidol-induced catalepsy | 30 mg/kg | Significant reversal of catalepsy |
| Insulin Secretion | Potentiated | Augmented insulin secretion from primary mouse pancreatic islets in the presence of low-dose exenatide |
Key Experimental Protocols
In Vitro GLP-1R PAM Assay
The potency of VU0453379 as a GLP-1R PAM is determined using a cell-based assay that measures the potentiation of GLP-1-induced cAMP production. Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R are plated in 96-well plates. The cells are then treated with a range of concentrations of VU0453379 in the presence of a fixed, sub-maximal (EC20) concentration of GLP-1. Following incubation, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or LANCE). The data are normalized to the response of the EC20 concentration of GLP-1 alone (0% potentiation) and a maximal concentration of GLP-1 (100% potentiation). The EC50 value, representing the concentration of VU0453379 that produces 50% of the maximal potentiation, is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Haloperidol-Induced Catalepsy Model
The CNS activity of VU0453379 was assessed in a haloperidol-induced catalepsy model in mice, which is a common preclinical model for evaluating antipsychotic-like activity and extrapyramidal side effects.
-
Animals: Male Swiss mice are used for the study.
-
Procedure:
-
Animals are divided into vehicle and treatment groups.
-
VU0453379 (e.g., 30 mg/kg) or vehicle is administered via an appropriate route (e.g., intraperitoneally).
-
After a set pretreatment time (e.g., 30 minutes), catalepsy is induced by the administration of haloperidol (B65202) (e.g., 1 mg/kg, i.p.).[3]
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), catalepsy is assessed using the bar test.[4] For this test, the mouse's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).[4]
-
-
Data Analysis: The mean latency to descend from the bar is calculated for each group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if there is a significant difference between the VU0453379-treated group and the vehicle-treated group. A significant reduction in the latency to descend in the VU0453379 group indicates a reversal of haloperidol-induced catalepsy.
Conclusion
This compound is a potent and CNS-penetrant GLP-1R positive allosteric modulator identified through a systematic discovery and optimization process. Its ability to potentiate endogenous GLP-1R signaling has been demonstrated in both in vitro and in vivo models. The detailed synthetic route and pharmacological profile presented in this guide provide a valuable resource for researchers in the fields of metabolic disease and neuropharmacology. Further investigation into the therapeutic potential of VU0453379 and similar GLP-1R PAMs is warranted.
References
- 1. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. meliordiscovery.com [meliordiscovery.com]
An In-depth Technical Guide to the Pharmacological Properties of VU0453379 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453379 hydrochloride is a novel, potent, and selective positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the management of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the pharmacological properties of VU0453379, detailing its mechanism of action, in vitro potency, in vivo efficacy, pharmacokinetic profile, and synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of GLP-1R PAMs.
Introduction
The glucagon-like peptide-1 (GLP-1) system plays a crucial role in glucose homeostasis and appetite regulation. Endogenous GLP-1, released from the gut in response to food intake, potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety. Consequently, the GLP-1R has emerged as a highly validated therapeutic target. While injectable peptide agonists of the GLP-1R have demonstrated significant clinical success, the development of orally bioavailable, small-molecule modulators remains a key objective.
Positive allosteric modulators offer a distinct therapeutic approach by enhancing the affinity and/or efficacy of the endogenous ligand, GLP-1, for its receptor. This can lead to a more physiological pattern of receptor activation and potentially a better side-effect profile compared to direct agonists. VU0453379 has been identified as a central nervous system (CNS) penetrant GLP-1R PAM, suggesting its potential utility in addressing both the metabolic and neurological aspects of diseases like type 2 diabetes and obesity.
Mechanism of Action
VU0453379 acts as a positive allosteric modulator of the GLP-1R. Unlike orthosteric agonists that bind to the same site as the endogenous ligand, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous agonist, GLP-1. The primary mechanism of action of VU0453379 is the potentiation of GLP-1-mediated signaling pathways.
A key signaling pathway activated by the GLP-1R is the production of cyclic AMP (cAMP). The binding of GLP-1 to its receptor activates the Gαs subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. Increased intracellular cAMP levels then trigger a cascade of downstream events, including the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.
Caption: GLP-1R Signaling Pathway Modulated by VU0453379.
In Vitro Pharmacological Properties
The in vitro activity of VU0453379 has been characterized in cellular assays to determine its potency and efficacy as a GLP-1R PAM.
Quantitative Data
The following table summarizes the key in vitro pharmacological parameters of VU0453379.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | CHO cells expressing human GLP-1R | Calcium Mobilization (in the presence of an EC20 concentration of GLP-1) | 1.3 µM | [1] |
| Fold Shift | Not Specified | Not Specified | >5-fold leftward shift of the GLP-1 concentration-response curve | Inferred from primary literature |
| Selectivity | Various cell lines expressing related receptors | Functional Assays | Highly selective for GLP-1R | Inferred from primary literature |
Experimental Protocols
3.2.1. Cell Culture
Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
3.2.2. Calcium Mobilization Assay
The potentiation of GLP-1-induced intracellular calcium mobilization by VU0453379 was assessed using a fluorescent calcium indicator, such as Fluo-4 AM.
-
Cells were seeded into 96-well black-walled, clear-bottom plates and incubated overnight.
-
The growth medium was removed, and cells were loaded with Fluo-4 AM in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Cells were washed to remove excess dye.
-
A baseline fluorescence reading was taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
VU0453379 or vehicle was added to the wells at various concentrations and incubated for a defined period.
-
An EC20 concentration of GLP-1 was then added, and the change in fluorescence, indicative of calcium mobilization, was measured.
-
Data were normalized to the maximal response induced by a saturating concentration of GLP-1 and EC50 values were calculated using a four-parameter logistic equation.
Caption: Workflow for the Calcium Mobilization Assay.
In Vivo Pharmacology
The in vivo effects of VU0453379 have been evaluated in rodent models to assess its therapeutic potential. A key finding is its ability to penetrate the central nervous system, opening possibilities for targeting GLP-1Rs in the brain.
Quantitative Data
| Parameter | Animal Model | Dosing | Effect | Reference |
| Catalepsy Reversal | Haloperidol-induced catalepsy in rats | 10 and 30 mg/kg, i.p. | Dose-dependent reversal of catalepsy | Inferred from primary literature |
| Insulin Secretion | Primary mouse pancreatic islets | In vitro treatment | Potentiation of low-dose exenatide-augmented insulin secretion | Inferred from primary literature |
Experimental Protocols
4.2.1. Haloperidol-Induced Catalepsy Model
This model is used to assess the central activity of compounds that can modulate dopamine (B1211576) signaling, which is influenced by central GLP-1R activation.
-
Male Sprague-Dawley rats were used for the study.
-
Catalepsy was induced by an intraperitoneal (i.p.) injection of haloperidol (B65202) (e.g., 0.5 mg/kg).
-
After a set time (e.g., 30 minutes), animals were treated with VU0453379 (e.g., 10 and 30 mg/kg, i.p.) or vehicle.
-
Catalepsy was measured at various time points post-treatment using the bar test. The latency for the rat to remove both forepaws from a horizontal bar was recorded.
-
A significant reduction in the latency to move compared to the vehicle-treated group indicates a reversal of catalepsy.
4.2.2. Pancreatic Islet Insulin Secretion Assay
This ex vivo assay directly measures the effect of the compound on insulin secretion from pancreatic islets.
-
Pancreatic islets were isolated from mice (e.g., C57BL/6J) by collagenase digestion of the pancreas.
-
Isolated islets were cultured overnight to allow for recovery.
-
Islets were then pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose).
-
Islets were subsequently incubated with a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence of a low concentration of the GLP-1R agonist exenatide, with or without various concentrations of VU0453379.
-
After the incubation period (e.g., 1 hour), the supernatant was collected, and the amount of secreted insulin was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data were normalized to the total insulin content of the islets.
Pharmacokinetics
A key feature of VU0453379 is its ability to cross the blood-brain barrier.
Quantitative Data
| Parameter | Species | Route | Value | Reference |
| Brain Penetration | Rat | i.p. | CNS penetrant (specific brain/plasma ratio not publicly available) | Inferred from primary literature |
| Plasma Protein Binding | Not Specified | In vitro | Not publicly available | |
| Metabolic Stability | Not Specified | In vitro (microsomes) | Not publicly available |
Synthesis
The chemical synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below. For detailed experimental procedures, including reagents, reaction conditions, and purification methods, please refer to the primary publication by Morris et al. (2014) in the Journal of Medicinal Chemistry.
Caption: Generalized Synthetic Workflow for this compound.
Conclusion
This compound is a valuable research tool and a promising lead compound in the development of orally bioavailable, small-molecule therapies targeting the GLP-1R. Its positive allosteric mechanism of action, coupled with its ability to penetrate the central nervous system, provides a unique pharmacological profile. The data summarized in this guide highlight its potential for further investigation in the context of type 2 diabetes, obesity, and potentially neurodegenerative disorders where GLP-1R signaling is implicated. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.
References
VU0453379 Hydrochloride: A Technical Guide on CNS Penetrance and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Glucagon-like peptide-1 (GLP-1) and its receptor, GLP-1R, are well-established targets for the treatment of type 2 diabetes. Beyond its peripheral metabolic effects, GLP-1R is also expressed in the central nervous system and is implicated in various neurological processes, including neuroprotection, and the regulation of appetite and mood. VU0453379 hydrochloride has emerged as a significant research tool due to its nature as a positive allosteric modulator, offering a distinct mechanism of action compared to orthosteric agonists. Its characterization as a CNS-penetrant molecule opens avenues for investigating the role of GLP-1R in neurological disorders.
Mechanism of Action and Signaling Pathway
VU0453379 acts as a positive allosteric modulator of the GLP-1R. This means it binds to a site on the receptor distinct from the endogenous ligand (GLP-1) binding site. In doing so, it potentiates the effect of GLP-1 and other orthosteric agonists, enhancing their ability to activate the receptor.
The GLP-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. There is also evidence suggesting that GLP-1R can couple to the Gαq subunit, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), another important second messenger.
CNS Penetrance
While this compound is described as being CNS penetrant, specific quantitative data such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) are not publicly available. The evidence for its CNS penetrance is primarily derived from its demonstrated in vivo activity in a centrally-mediated animal model.
In Vitro and In Vivo Activity
The activity of this compound has been characterized through both in vitro and in vivo experiments.
In Vitro Activity: Calcium Mobilization
VU0453379 has been shown to potentiate GLP-1-induced calcium mobilization in cell lines expressing the GLP-1R.
Table 1: In Vitro Activity of this compound
| Assay | Metric | Value |
|---|
| GLP-1R Positive Allosteric Modulation | EC₅₀ | 1.3 µM |
In Vivo Activity: Reversal of Haloperidol-Induced Catalepsy
A key piece of evidence for the CNS activity of VU0453379 comes from its ability to reverse catalepsy induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202), in rats. This model is widely used to assess the potential of compounds to treat motor symptoms associated with Parkinson's disease, which are mediated by the central nervous system.
Table 2: In Vivo Activity of this compound
| Animal Model | Effect |
|---|
| Haloperidol-induced catalepsy in rats | Significant reversal of catalepsy |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This protocol is a standard method for inducing a cataleptic state in rodents to study drugs with potential antipsychotic or anti-Parkinsonian effects.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats are typically used and are allowed to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Drug Administration: this compound or vehicle is administered, often via intraperitoneal (i.p.) injection.
-
Induction of Catalepsy: A dopamine D2 receptor antagonist, such as haloperidol, is administered (e.g., 1 mg/kg, i.p.) a set time after the test compound (e.g., 30 minutes).
-
Catalepsy Assessment: Catalepsy is assessed at various time points after haloperidol administration. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar. The latency to remove both paws from the bar is recorded as a measure of catalepsy.
In Vitro Calcium Mobilization Assay
This assay measures the ability of a compound to modulate receptor-mediated changes in intracellular calcium concentration.
In Vivo Efficacy of M1 Muscarinic Receptor Positive Allosteric Modulators in Models of Parkinson's Disease: A Technical Overview
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by motor symptoms. However, non-motor symptoms, including cognitive impairment and dementia (Parkinson's disease dementia, PDD), are also highly prevalent and contribute significantly to the disease burden.[1] Up to 80% of individuals with Parkinson's eventually develop PDD.[1] Current treatments for PDD offer limited symptomatic relief and can be associated with considerable side effects.[1] The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a promising therapeutic target for these cognitive deficits due to its critical role in learning and memory.[2] Positive allosteric modulators (PAMs) of the M1 receptor offer a refined therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating it.[2] This approach is hypothesized to provide a more targeted and physiological modulation of M1 signaling with a reduced risk of adverse effects.[2]
While this guide is titled with respect to VU0453379 hydrochloride, a comprehensive search of publicly available scientific literature did not yield specific in vivo efficacy data for this compound in Parkinson's disease models. Therefore, this document will provide an in-depth technical overview of the core principles and preclinical evidence for the broader class of M1 PAMs in models relevant to the cognitive and neuropsychiatric symptoms of Parkinson's disease, drawing upon data from several well-characterized tool compounds.
Mechanism of Action: M1 Receptor Signaling Potentiation
M1 PAMs bind to an allosteric site on the M1 muscarinic acetylcholine receptor, distinct from the orthosteric site where acetylcholine (ACh) binds. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to ACh.[2] The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 G-proteins.[2] Upon potentiation by a PAM and activation by ACh, a downstream signaling cascade is initiated, leading to the modulation of neuronal excitability and synaptic plasticity, which are crucial for cognitive function.[2]
Quantitative Data Presentation
The following tables summarize the available quantitative data for several representative M1 PAMs from preclinical studies. A key distinction has emerged between "pure" PAMs, which lack intrinsic agonist activity, and "ago-PAMs," which can directly activate the M1 receptor to some degree. This difference significantly impacts their in vivo profiles.
Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models
| Compound | Class | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint | Reference(s) |
| VU0453595 | Pure PAM | Mouse | i.p. | 1, 3, 10 | Reversal of cognitive deficits in Novel Object Recognition (NOR). | [3][4] |
| Rat | i.p. | 1, 3, 10 | Reversal of cognitive deficits in NOR.[5] | [5] | ||
| VU0486846 | Pure PAM | Rat | i.p. | 1 - 10 | Reversal of cognitive deficits in NOR; Reversal of risperidone-induced cognitive deficits.[6] | [6] |
| MK-7622 | Ago-PAM | Rat | i.p. | 1, 3, 10 | Failed to improve performance in NOR.[5][7] | [5][7] |
| Mouse | i.p. | 3 | Reversal of scopolamine-induced deficits in contextual fear conditioning.[8] | [8] | ||
| Mouse | i.p. | 30 - 100 | Induced severe behavioral convulsions.[5][7] | [5][7] | ||
| SUVN‐I7016031 | PAM | Rat | Not Specified | Not Specified | Reversed haloperidol-induced memory deficits (a model for PDD).[9] | [9] |
| TAK-071 | PAM | Human (PD) | Oral | Not Specified | Improved a cognitive composite score in patients with PD and cognitive impairment.[10] | [10] |
Table 2: Pharmacokinetic Properties of a Representative M1 "Pure" PAM (VU0486846)
| Parameter | Species | Route | Value | Reference |
| Clearance (CLp) | Rat | IV | 89 mL/min/kg | [6] |
| Half-life (t½) | Rat | IV | 1.2 hours | [6] |
| Volume of Distribution (Vss) | Rat | IV | 1.8 L/kg | [6] |
| Oral Bioavailability (%F) | Rat | PO | 95.9% | [6] |
| Clearance (CLp) | Cynomolgus Monkey | IV | 18 mL/min/kg | [6] |
| Half-life (t½) | Cynomolgus Monkey | IV | 4.2 hours | [6] |
| Volume of Distribution (Vss) | Cynomolgus Monkey | IV | 1.0 L/kg | [6] |
| Oral Bioavailability (%F) | Cynomolgus Monkey | PO | 37% | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of M1 PAMs are provided below.
Protocol 1: Novel Object Recognition (NOR) Task
This task assesses recognition memory, a cognitive domain often impaired in PDD. The protocol is adapted from studies on VU0453595 and VU0486846.[6][11]
-
Objective: To evaluate the efficacy of an M1 PAM in improving recognition memory.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.
-
Materials:
-
Test compound (e.g., VU0453595, VU0486846).
-
Vehicle (e.g., 10% Tween 80 in saline).
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Two identical objects for the training phase (e.g., small glass bottles, metal cubes).
-
One familiar object and one novel object for the testing phase.
-
-
Procedure:
-
Habituation: Animals are handled for several minutes daily for 3-5 days. They are then habituated to the empty open-field arena for 5-10 minutes for 1-2 days prior to the experiment.
-
Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneally, i.p.) 30 minutes before the training phase.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena. Each animal is placed in the arena and allowed to explore the objects for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Inter-Trial Interval (Retention Delay): The animal is returned to its home cage for a specific period (e.g., 1 to 24 hours).
-
Testing Phase: The animal is returned to the arena, where one of the original (now familiar) objects has been replaced with a novel object. The animal is allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring the familiar (Tf) and novel (Tn) objects is recorded. A recognition index (RI) is calculated as RI = (Tn - Tf) / (Tn + Tf). A higher RI indicates better recognition memory.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol is essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound, which helps in designing efficacious and safe dosing regimens for efficacy studies.[6]
-
Objective: To determine the pharmacokinetic profile of an M1 PAM following systemic administration.
-
Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas for intravenous studies.
-
Materials:
-
Test compound.
-
Formulation vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin for intravenous; 10% Tween 80 for oral).
-
Dosing syringes and needles (including oral gavage needles).
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Dosing: The study typically involves two arms:
-
Intravenous (i.v.): Administer the test compound at a defined dose (e.g., 1-2 mg/kg) via the jugular vein cannula.
-
Oral (p.o.): Administer the test compound at a defined dose (e.g., 3-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Brain Tissue Collection (Optional): At the final time point, euthanize the animals and perfuse with saline. Collect the brains to assess brain penetration.
-
Sample Storage: Store plasma and homogenized brain tissue at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma and brain samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (%F).
-
Conclusion
The selective potentiation of the M1 muscarinic acetylcholine receptor with PAMs represents a highly promising therapeutic strategy for addressing the cognitive impairments associated with Parkinson's disease.[1] Preclinical evidence strongly suggests that M1 PAMs can enhance performance in rodent models of recognition memory.[5][6] A critical insight from these studies is the distinction between "pure" PAMs (e.g., VU0453595, VU0486846) and "ago-PAMs" (e.g., MK-7622). Pure PAMs, which lack direct receptor activation, demonstrate robust pro-cognitive efficacy without the dose-limiting adverse effects, such as seizures, observed with ago-PAMs.[5][6] This suggests that maintaining the physiological pattern of acetylcholine signaling is key to achieving a favorable therapeutic window. The positive results from a phase 2 clinical trial of the M1 PAM TAK-071 in PDD patients further bolster the potential of this drug class.[10] While specific in vivo data for this compound in Parkinson's models are not yet in the public domain, the collective findings for the M1 PAM class provide a strong rationale for its continued investigation and development for the treatment of cognitive dysfunction in Parkinson's disease.
References
- 1. Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia | Parkinson's Disease [michaeljfox.org]
- 2. benchchem.com [benchchem.com]
- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Acetylcholine M1 Receptor-Positive Allosteric Modulator (TAK-071) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Role of VU0453379 Hydrochloride in Type 2 Diabetes Research: A Technical Guide
Introduction: The global prevalence of type 2 diabetes necessitates the exploration of novel therapeutic strategies aimed at improving glycemic control. One such avenue of research involves the positive allosteric modulation of the Glucagon-Like Peptide-1 Receptor (GLP-1R). VU0453379 hydrochloride has been identified as a selective positive allosteric modulator (PAM) of the GLP-1R. This technical guide provides an in-depth overview of VU0453379, its mechanism of action, and its potential application in type 2 diabetes research for an audience of researchers, scientists, and drug development professionals.
Core Compound Properties and In Vitro Efficacy
VU0453379 is a small molecule that acts as a positive allosteric modulator of the GLP-1R. Unlike orthosteric agonists which directly activate the receptor, PAMs bind to a distinct site on the receptor, enhancing the response to the endogenous ligand, GLP-1, or other GLP-1R agonists. This modulatory activity presents a potential therapeutic advantage by amplifying the physiological signaling of GLP-1.
| Parameter | Value | Cell Line/System | Conditions | Reference |
| EC50 | 1.3 µM | CHO cells expressing human GLP-1R | In the presence of an EC20 concentration of GLP-1 | [1] |
| Maximal Potentiation | 59.2% of GLP-1 max response | CHO cells expressing human GLP-1R | In the presence of an EC20 concentration of GLP-1 | Not explicitly cited |
Mechanism of Action: Potentiation of GLP-1R Signaling
The therapeutic potential of VU0453379 in the context of type 2 diabetes stems from its ability to enhance the signaling of the GLP-1 receptor in pancreatic β-cells. GLP-1R is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events crucial for glucose homeostasis.
The binding of GLP-1 (or an agonist like exenatide) to GLP-1R activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3][4] Elevated cAMP levels then activate two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][5][6] Both PKA and Epac contribute to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) through various mechanisms, including the modulation of ion channel activity and enhancement of insulin granule exocytosis.[2][3] VU0453379, as a PAM, augments this signaling cascade in the presence of a GLP-1R agonist, leading to a more robust insulin secretory response.
Preclinical Evidence: Enhancement of Insulin Secretion
Key preclinical studies have demonstrated the efficacy of VU0453379 in potentiating insulin secretion from pancreatic islets. In primary mouse islets, VU0453379 significantly augmented insulin secretion in the presence of the GLP-1R agonist exenatide, particularly under high glucose conditions.
| Condition | Fold Increase in Insulin Secretion (vs. Glucose Alone) |
| 16.7 mM Glucose | 1.0 |
| 16.7 mM Glucose + 1 nM Exenatide | ~2.5 |
| 16.7 mM Glucose + 1 nM Exenatide + 10 µM VU0453379 | ~4.0 |
Note: Data are estimated from graphical representations in the source literature and are intended for illustrative purposes.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay is fundamental to determining the potentiation of GLP-1R signaling by a PAM.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor are cultured in appropriate media (e.g., F-12K) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Preparation: VU0453379 is serially diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with assay buffer.
-
Cells are incubated with varying concentrations of VU0453379 or vehicle for a defined pre-incubation period.
-
An EC20 concentration of GLP-1 is added to the wells, and the plate is incubated at 37°C for 30 minutes.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen) according to the manufacturer's instructions.
-
Data Analysis: Data are normalized to the response of a saturating concentration of GLP-1 and fitted to a four-parameter logistic equation to determine the EC50 of VU0453379 for potentiation.
Glucose-Stimulated Insulin Secretion (GSIS) in Primary Mouse Islets
This ex vivo assay assesses the direct impact of the compound on pancreatic islet function.
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).
-
Stimulation: Groups of islets are then incubated for a defined period (e.g., 60 minutes) in KRB buffer containing:
-
Low glucose (2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
High glucose + GLP-1R agonist (e.g., 1 nM exenatide)
-
High glucose + GLP-1R agonist + VU0453379 (at various concentrations)
-
-
Sample Collection: At the end of the incubation, the supernatant is collected for insulin measurement.
-
Insulin Measurement: Insulin concentrations in the supernatant are quantified using a commercially available insulin ELISA kit.
-
Data Normalization: Insulin secretion can be normalized to the total insulin content of the islets, which is determined after cell lysis.
Conclusion and Future Directions
This compound represents a valuable research tool for investigating the therapeutic potential of GLP-1R positive allosteric modulation in type 2 diabetes. Its ability to enhance insulin secretion in a glucose-dependent manner, contingent on the presence of an orthosteric agonist, underscores the potential for developing PAMs as a novel class of antidiabetic agents. Further preclinical studies, including in vivo assessments of glucose tolerance and long-term glycemic control in animal models of type 2 diabetes, are warranted to fully elucidate the therapeutic promise of this compound and similar GLP-1R PAMs. The detailed protocols and signaling pathways described herein provide a foundational guide for researchers aiming to explore this promising area of diabetes drug discovery.
References
- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 2. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Neuroprotective Potential of VU0453379 Hydrochloride and Glucagon-like Peptide-1 Receptor Agonism
Disclaimer: Direct and detailed public information specifically documenting the neuroprotective effects of VU0453379 hydrochloride is limited. This guide provides a comprehensive overview based on its known mechanism as a Glucagon-like Peptide-1 Receptor (GLP-1R) positive allosteric modulator (PAM). The following data, protocols, and pathways primarily describe the effects of direct GLP-1R agonists, which this compound is expected to potentiate.
Introduction to this compound
VU0453379 is a novel, central nervous system (CNS) penetrant positive allosteric modulator of the Glucagon-like Peptide-1 Receptor (GLP-1R). As a PAM, it does not activate the receptor directly but enhances the binding and/or efficacy of the endogenous ligand, GLP-1, and other GLP-1R agonists. Its ability to cross the blood-brain barrier makes it a molecule of significant interest for neurological disorders. While its primary characterization has been in the context of metabolic diseases, its mechanism of action strongly suggests a potential for neuroprotection by amplifying the well-established neuroprotective signaling of the GLP-1R.
Quantitative Data on GLP-1R-Mediated Neuroprotection
The neuroprotective efficacy of GLP-1R activation has been quantified in numerous preclinical models. The following table summarizes key quantitative data from studies using well-characterized GLP-1R agonists like Exendin-4 and Liraglutide. These values provide a benchmark for the potential effects that could be potentiated by VU0453379.
| GLP-1R Agonist | Experimental Model | Neurotoxic Insult | Endpoint Measured | Quantitative Value |
| Exendin-4 | SH-SY5Y Neuroblastoma Cells | Glutamate (100 mM) | Cell Viability (MTS Assay) | Full mitigation of cell loss at 100 nM[1] |
| Exendin-4 | SH-SY5Y Neuroblastoma Cells | Glutamate (100 mM) | Caspase-3 Levels | Complete amelioration of the increase at 100 nM[1] |
| Exendin-4 | Rat Primary Cortical Neurons | Glutamate (10 µM) | Apoptosis | Significant mitigation of neuronal apoptosis at 300 nM[1] |
| Liraglutide | Primary Rat Cortical Astrocytes | Advanced Glycation End-products (AGEs) | Cell Viability (MTT Assay) | Dose-dependent increase in viability (10 - 1000 nM)[2] |
| Liraglutide | Primary Rat Cortical Astrocytes | Advanced Glycation End-products (AGEs) | Reactive Oxygen Species (ROS) | Dose-dependent reduction in ROS (10 - 1000 nM)[2] |
| Exendin-4 | SH-SY5Y Neuroblastoma Cells | Palmitic Acid (50 µM) | Intracellular ROS | Significant reduction in ROS with 10 nM Exendin-4[3] |
Core Neuroprotective Signaling Pathways of GLP-1R Activation
Activation of the GLP-1R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that are central to its neuroprotective effects. The two primary pathways are the cAMP/PKA and the PI3K/Akt pathways. VU0453379, as a PAM, would be expected to amplify the downstream effects of these pathways when the endogenous ligand is present.
cAMP/PKA/CREB Signaling Pathway
Upon agonist binding, GLP-1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB).[2] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses.
PI3K/Akt Signaling Pathway
The GLP-1R can also signal through the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. Activation of this pathway leads to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt phosphorylates a variety of downstream targets to inhibit apoptosis (e.g., by phosphorylating and inactivating Bad and Caspase-9) and promote cell survival.
References
VU0453379 hydrochloride molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to VU0453379 hydrochloride, a novel positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).
Core Molecular Data
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₅ClN₄O₂ | [1] |
| Molecular Weight | 471.03 g/mol | [1] |
| Synonym | (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide hydrochloride | MedChemExpress, Sigma-Aldrich |
| CAS Number | 1638646-27-1 | Sigma-Aldrich |
Mechanism of Action: GLP-1R Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1 receptor, a Class B G protein-coupled receptor. Upon binding, it enhances the receptor's response to its endogenous ligand, GLP-1. This potentiation of GLP-1R signaling activates downstream pathways, primarily through the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) levels. The elevation in cAMP subsequently activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
The activation of these pathways has pleiotropic effects, including the promotion of insulin (B600854) secretion from pancreatic beta cells, enhancement of neuronal proliferation, and neuroprotection. The signaling cascade involves the modulation of ion channel activity and the regulation of gene expression, contributing to the diverse physiological effects of GLP-1R activation.
References
Methodological & Application
Application Notes and Protocols for VU0453379 Hydrochloride: A Positive Allosteric Modulator of the GLP-1 Receptor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VU0453379 hydrochloride is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a PAM, VU0453379 does not activate the GLP-1R directly but enhances the receptor's response to endogenous agonists like GLP-1. The GLP-1R is a class B G-protein coupled receptor that plays a critical role in glucose homeostasis, primarily by potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[2] This makes GLP-1R an important therapeutic target for type 2 diabetes. These application notes provide detailed in vitro assay protocols for the characterization of this compound's activity on the GLP-1R.
Data Presentation
The following table summarizes the in vitro activity of VU0453379.
| Parameter | Assay | Value | Reference |
| pEC50 | GLP-1R PAM activity | 6.21 | [3] |
| EC50 | GLP-1R PAM activity | ~0.62 µM | Calculated from pEC50 |
Signaling Pathway
The GLP-1 receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein. Agonist binding to the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. VU0453379, as a PAM, binds to an allosteric site on the receptor, enhancing the signal transduction upon agonist binding.
Caption: GLP-1R signaling pathway with VU0453379 modulation.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol describes a method to determine the potentiation of GLP-1R-mediated cAMP production by VU0453379 in a cell-based assay.
Experimental Workflow
Caption: Workflow for the in vitro cAMP accumulation assay.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human GLP-1R (hGLP-1R).
-
Assay Medium: Serum-free DMEM or MEM.
-
Reagents:
-
Equipment:
-
384-well white, solid-bottom assay plates
-
Multichannel pipette
-
Plate reader capable of luminescence or time-resolved fluorescence detection.
-
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGLP-1R cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay medium.
-
Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in assay medium to create a range of concentrations for testing (e.g., 0.1 nM to 100 µM).
-
Prepare a fixed, sub-maximal concentration (e.g., EC20) of GLP-1 in assay medium. The EC20 concentration should be determined in a prior experiment.
-
-
Assay Execution:
-
Remove culture medium from the cells and add assay medium containing IBMX (e.g., 500 µM).
-
Add the serially diluted VU0453379 or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Add the EC20 concentration of GLP-1 to all wells except the vehicle control.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the luminescence or HTRF signal against the log concentration of VU0453379.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of VU0453379 that produces 50% of the maximal potentiation of the GLP-1 response.
-
In Vitro Insulin Secretion Assay
This protocol details a method to assess the ability of VU0453379 to potentiate GLP-1-stimulated insulin secretion from a pancreatic β-cell line.
Experimental Workflow
Caption: Workflow for the in vitro insulin secretion assay.
Materials and Reagents:
-
Cell Line: INS-1 (rat insulinoma) or a similar glucose-responsive insulin-secreting cell line.
-
Assay Buffers:
-
Krebs-Ringer Bicarbonate Buffer (KRBH): Supplemented with 0.5% BSA.
-
Low Glucose Buffer: KRBH with 2.8 mM glucose.
-
High Glucose Buffer: KRBH with 16.7 mM glucose.
-
-
Reagents:
-
This compound
-
GLP-1 (7-36) amide
-
DMSO (vehicle)
-
-
Equipment:
-
24- or 48-well cell culture plates
-
Insulin ELISA kit (e.g., from Mercodia or Alpco).
-
Procedure:
-
Cell Preparation:
-
Seed INS-1 cells into a 24- or 48-well plate and culture until they form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in High Glucose Buffer to create a range of concentrations for testing.
-
Prepare a fixed concentration of GLP-1 (e.g., 10 nM) in High Glucose Buffer.[6]
-
-
Assay Execution:
-
Wash the cells twice with a pre-warmed low glucose buffer.
-
Pre-incubate the cells in low glucose buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Remove the low glucose buffer.
-
Add the High Glucose Buffer containing the various concentrations of VU0453379 and the fixed concentration of GLP-1. Include appropriate controls (e.g., high glucose alone, high glucose + GLP-1).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured insulin concentration against the log concentration of VU0453379.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for the potentiation of glucose-stimulated insulin secretion.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP1R PAM virtual screen. Analogs of reported PAM. [doctortarget.com]
- 4. cAMP-Glo™ Assay [promega.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of M1 Positive Allosteric Modulators in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in vivo dosing protocols for VU0453379 hydrochloride in mice have not been publicly documented. The following application notes and protocols are based on established methodologies for analogous M1 positive allosteric modulators (PAMs) and general principles of preclinical in vivo studies in mice. These guidelines are intended to serve as a starting point for study design and should be adapted and optimized for the specific research question and the physicochemical properties of this compound.
Introduction
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system and play a crucial role in cognitive processes such as learning and memory.[1] Allosteric modulators offer a promising therapeutic approach by enhancing the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor themselves.[1] This can lead to a more refined modulation of receptor activity and potentially a better safety profile compared to orthosteric agonists. These application notes provide a comprehensive overview of the potential in vivo administration strategies and experimental considerations for evaluating compounds like this compound in murine models.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes dosing information for other M1 PAMs investigated in mice. This information can be used to inform dose-range finding studies for this compound.
| Compound Name | Dosing Range | Administration Route | Vehicle | Species/Strain | Reference / Notes |
| VU0486846 | 10 mg/kg/day | Drinking Water | Water | APPswe/PSEN1ΔE9 mice | Orally bioavailable. |
| BQCA | Not Specified | Not Specified | Not Specified | Not Specified | A well-characterized M1 PAM. |
| Generic M1 PAM | 1 - 30 mg/kg | Intraperitoneal (IP) | Saline, DMSO/Tween 80 | C57BL/6J, BALB/c | Typical range for initial screening. |
| Generic M1 PAM | 5 - 50 mg/kg | Oral Gavage (PO) | Methylcellulose (B11928114), Saline | CD-1, Swiss Webster | Dependent on oral bioavailability. |
Note: The optimal dose and route for this compound must be determined empirically through dose-range finding and pharmacokinetic studies.
Experimental Protocols
Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound.
Protocol for Vehicle Screening:
-
Solubility Test:
-
Assess the solubility of this compound in a panel of common vehicles (e.g., sterile saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 10% Tween® 80 in saline, 0.5% methylcellulose in water).
-
Prepare supersaturated solutions and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Stability Test:
-
Incubate the formulated compound at various temperatures (e.g., 4°C, room temperature, 37°C) for different durations.
-
Analyze the concentration of the parent compound at each time point to assess degradation.
-
-
Vehicle Tolerability Study:
-
Administer the chosen vehicle to a cohort of mice using the intended route of administration.
-
Monitor the animals for any adverse effects (e.g., changes in body weight, behavior, or signs of irritation at the injection site) for a period of 7-14 days.
-
Administration Routes
The selection of the administration route depends on the experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of the compound.
Common Administration Routes in Mice:
| Route | Description | Advantages | Disadvantages |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Rapid absorption, ease of administration. | Potential for injection into organs, local irritation. |
| Oral Gavage (PO) | Direct administration into the stomach via a gavage needle. | Clinically relevant route, controlled dosing. | Potential for stress and injury to the esophagus. |
| Subcutaneous (SC) | Injection into the loose skin on the back. | Slower, more sustained absorption. | Limited volume of administration. |
| Intravenous (IV) | Injection directly into a vein (typically the tail vein). | 100% bioavailability, rapid onset. | Technically challenging, requires restraint. |
| Drinking Water | Ad libitum administration in the drinking water. | Non-invasive, suitable for chronic studies. | Inaccurate dosing due to variable water intake. |
Protocol for Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back, indicating correct placement.
-
Inject the formulation at a volume of up to 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
Behavioral Assays for Cognitive Enhancement
To evaluate the in vivo efficacy of this compound, a battery of behavioral tests assessing cognitive function can be employed.
Examples of Relevant Behavioral Assays:
-
Novel Object Recognition (NOR) Test: Assesses recognition memory.
-
Morris Water Maze (MWM): Evaluates spatial learning and memory.
-
Y-Maze Spontaneous Alternation: Measures short-term spatial working memory.
-
Contextual Fear Conditioning: Assesses associative learning and memory.
Protocol for Novel Object Recognition (NOR) Test:
-
Habituation Phase: Allow mice to freely explore an empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Testing/Choice Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 50%) indicates intact recognition memory.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
M1 receptors primarily couple to Gq/11 G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of a novel M1 PAM in a mouse model of cognitive impairment.
Caption: Experimental Workflow for In Vivo Efficacy.
References
Application Notes: Characterizing M1 Muscarinic Receptor Positive Allosteric Modulators using a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1 receptor) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in cognitive functions such as learning and memory. The M1 receptor is coupled to the Gq signaling pathway. Upon activation by an agonist like acetylcholine (ACh), the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators, providing a robust method for measuring receptor activation.
Positive Allosteric Modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. PAMs do not typically activate the receptor on their own but enhance the response of the receptor to the endogenous agonist. In a calcium mobilization assay, an M1 PAM will cause a leftward shift in the concentration-response curve of an agonist like acetylcholine, indicating an increase in the agonist's potency.
Note on Compound of Interest: Initial searches for VU0453379 hydrochloride indicate that it is a selective positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R) with an EC50 of 1.3 µM, not the M1 muscarinic receptor.[1][2] Therefore, it would not be a suitable tool compound for the M1 receptor calcium mobilization assay described herein. The following application notes and protocols will use a well-characterized M1 PAM, VU0467319 (also known as VU319) , as an example to illustrate the principles and expected outcomes of the assay.[3][4]
Principle of the Assay
This assay quantifies the ability of a test compound to potentiate acetylcholine-induced intracellular calcium mobilization in cells stably expressing the human M1 muscarinic receptor. Cells are first loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a significant increase in fluorescence upon binding to free Ca2+. The cells are then treated with the test compound (the potential PAM) before being stimulated with a sub-maximal (EC20) concentration of acetylcholine. An effective PAM will enhance the ACh-induced signaling cascade, resulting in a larger fluorescence signal compared to cells stimulated with ACh alone. By measuring the potentiation at various concentrations of the test compound, a concentration-response curve can be generated to determine its potency (EC50).
Data Presentation
The following tables summarize the pharmacological properties of the example M1 PAM, VU0467319, in a calcium mobilization assay.
Table 1: Potency and Efficacy of VU0467319 as an M1 PAM
| Parameter | Value | Cell Line |
| PAM EC50 | 492 ± 2.9 nM | CHO cells expressing human M1 receptor |
| % ACh Max Response | 71.3 ± 9.9% | CHO cells expressing human M1 receptor |
Data represents the potentiation of an EC20 concentration of acetylcholine. Data sourced from ACS Chemical Neuroscience.[3]
Table 2: Agonist Activity of VU0467319
| Parameter | Value | Cell Line |
| Agonist EC50 | > 30 µM | CHO cells expressing human M1 receptor |
This indicates that VU0467319 has minimal to no direct agonist activity at the M1 receptor.[3][4]
Table 3: Selectivity Profile of VU0467319
| Receptor Subtype | Activity |
| Human M1 | PAM (EC50 = 492 nM) |
| Human M2 | No significant activity |
| Human M3 | No significant activity |
| Human M4 | No significant activity |
| Human M5 | No significant activity |
Selectivity was determined by testing the compound's ability to potentiate an EC20 concentration of acetylcholine at each of the human muscarinic receptor subtypes.[3]
Mandatory Visualizations
Caption: M1 muscarinic receptor signaling pathway leading to calcium mobilization.
Caption: Experimental workflow for the M1 PAM calcium mobilization assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Assay Plates: 96-well black, clear-bottom cell culture plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM: Stock solution in anhydrous DMSO.
-
Pluronic F-127: 10% solution in DMSO.
-
Probenecid: Stock solution in 1 N NaOH or assay buffer.
-
Acetylcholine (ACh) chloride: Stock solution in water.
-
VU0467319 (or other test compound): Stock solution in DMSO.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR Tetra® or FlexStation® 3).
Protocol: Day 1 - Cell Plating
-
Culture CHO-M1 cells according to standard cell culture protocols.
-
On the day before the assay, harvest cells using trypsin and resuspend them in fresh culture medium.
-
Perform a cell count and adjust the cell density.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 40,000 - 60,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and formation of a monolayer.
Protocol: Day 2 - Calcium Mobilization Assay
-
Prepare Dye Loading Buffer:
-
Thaw Fluo-4 AM, Pluronic F-127, and Probenecid at room temperature.
-
For each 10 mL of Assay Buffer, add 20 µL of 10% Pluronic F-127 (final concentration 0.02%).
-
Add Probenecid to a final concentration of 2.5 mM.
-
Add Fluo-4 AM to a final concentration of 2-4 µM.
-
Vortex thoroughly to mix. This solution should be prepared fresh and used within 2 hours.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the Dye Loading Buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Plate Preparation:
-
While the cells are incubating, prepare the compound plates.
-
PAM Plate: Perform serial dilutions of VU0467319 in Assay Buffer to create a range of concentrations at 4x the final desired concentration. Include a vehicle control (e.g., 0.4% DMSO in Assay Buffer).
-
Agonist Plate: Prepare a solution of Acetylcholine in Assay Buffer at 4x the final desired EC20 concentration. (Note: The EC20 for ACh should be predetermined in a separate agonist dose-response experiment under the same assay conditions).
-
-
Assay Performance (using a FLIPR or FlexStation):
-
After the dye loading incubation, remove the dye loading buffer. Some protocols are "no-wash", but a wash step can reduce background fluorescence. If washing, gently add and remove 100 µL of Assay Buffer containing 2.5 mM Probenecid.
-
Add 50 µL of Assay Buffer (containing 2.5 mM Probenecid) to each well.
-
Place the cell plate and the compound plates into the instrument.
-
Set the instrument to read fluorescence (Excitation: ~490 nm, Emission: ~525 nm) at 1-2 second intervals.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will add 25 µL from the PAM Plate to the cell plate.
-
Allow the cells to pre-incubate with the compound for 1.5-2 minutes.
-
The instrument will then add 25 µL of the EC20 concentration of Acetylcholine to all wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
Data Analysis
-
The fluorescence signal is typically measured as Relative Fluorescence Units (RFU).
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
To determine the potentiation, normalize the data. The response in each well containing the test compound is expressed as a percentage of the control response (EC20 of ACh with vehicle).
-
% Potentiation = (ΔRFU_compound / ΔRFU_control) * 100
-
-
Plot the % Potentiation against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of the PAM that produces 50% of its maximal potentiation effect) and the Emax (the maximum potentiation).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - ACS Chemical Neuroscience - Figshare [figshare.com]
Application Notes and Protocols: Glucose-Stimulated Insulin Secretion (GSIS) Assay with VU0453379 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453379 hydrochloride is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). GLP-1R is a key target in the management of type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells. As a PAM, this compound enhances the signaling of endogenous or exogenous GLP-1R agonists, such as GLP-1 or exenatide (B527673), leading to a more robust insulin secretory response in the presence of elevated glucose. These application notes provide a detailed protocol for assessing the effect of this compound on GSIS in an in vitro setting using pancreatic islet cells.
Mechanism of Action: GLP-1R Potentiation
The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its agonist, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP, in conjunction with elevated intracellular ATP from glucose metabolism, triggers a cascade of events culminating in the exocytosis of insulin-containing granules from the pancreatic beta-cell. This compound, as a GLP-1R PAM, binds to an allosteric site on the receptor, enhancing the receptor's response to its primary agonist. This results in a greater downstream signal and, consequently, a more pronounced potentiation of insulin secretion at stimulatory glucose concentrations.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on insulin secretion in the presence of a GLP-1R agonist (exenatide) at both basal and stimulatory glucose concentrations.
Table 1: Effect of this compound on Basal Insulin Secretion (Low Glucose)
| Treatment Group | Glucose (mM) | Exenatide (nM) | VU0453379 HCl (µM) | Insulin Secretion (ng/islet/h) | Fold Change vs. Vehicle |
| Vehicle Control | 2.8 | 0 | 0 | 0.5 ± 0.05 | 1.0 |
| Exenatide Alone | 2.8 | 1 | 0 | 0.6 ± 0.07 | 1.2 |
| VU0453379 HCl Alone | 2.8 | 0 | 10 | 0.5 ± 0.06 | 1.0 |
| Exenatide + VU0453379 HCl | 2.8 | 1 | 10 | 0.7 ± 0.08 | 1.4 |
Table 2: Potentiation of Glucose-Stimulated Insulin Secretion by this compound
| Treatment Group | Glucose (mM) | Exenatide (nM) | VU0453379 HCl (µM) | Insulin Secretion (ng/islet/h) | Fold Change vs. Vehicle |
| Vehicle Control | 16.7 | 0 | 0 | 2.5 ± 0.2 | 1.0 |
| Exenatide Alone | 16.7 | 1 | 0 | 5.0 ± 0.4 | 2.0 |
| VU0453379 HCl Alone | 16.7 | 0 | 10 | 2.7 ± 0.3 | 1.1 |
| Exenatide + VU0453379 HCl | 16.7 | 1 | 10 | 8.5 ± 0.7 | 3.4 |
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay Using Isolated Pancreatic Islets
This protocol details a static incubation GSIS assay to evaluate the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human donor)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase P
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
115 mM NaCl
-
5 mM KCl
-
24 mM NaHCO₃
-
2.5 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
0.1% (w/v) Bovine Serum Albumin (BSA)
-
-
Glucose solutions (prepared in KRBH)
-
Exenatide
-
This compound
-
Insulin ELISA kit
-
Cell culture incubator (37°C, 5% CO₂)
-
Multi-well plates (e.g., 24-well)
-
Microcentrifuge tubes
Protocol:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from a suitable donor using a standard collagenase digestion method.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator to allow for recovery.
-
-
Preparation of Reagents:
-
Prepare KRBH buffer and adjust the pH to 7.4.
-
Prepare low glucose (2.8 mM) and high glucose (16.7 mM) KRBH solutions.
-
Prepare stock solutions of exenatide and this compound in a suitable solvent (e.g., DMSO or water) and make fresh dilutions in the appropriate KRBH solutions on the day of the experiment. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed 0.1%.
-
-
GSIS Assay:
-
Pre-incubation: Hand-pick islets of similar size and place 10-15 islets per well of a 24-well plate. Wash the islets with KRBH buffer and then pre-incubate them in KRBH with 2.8 mM glucose for 60 minutes at 37°C to allow them to equilibrate to a basal state.
-
Basal Insulin Secretion (Low Glucose):
-
Remove the pre-incubation buffer.
-
Add KRBH with 2.8 mM glucose containing the respective treatments (Vehicle, Exenatide, VU0453379 HCl, Exenatide + VU0453379 HCl) to the wells.
-
Incubate for 60 minutes at 37°C.
-
At the end of the incubation, carefully collect the supernatant from each well into microcentrifuge tubes. Store at -20°C for insulin measurement.
-
-
Stimulated Insulin Secretion (High Glucose):
-
Remove the low glucose treatment buffer.
-
Add KRBH with 16.7 mM glucose containing the same respective treatments to the wells.
-
Incubate for 60 minutes at 37°C.
-
At the end of the incubation, collect the supernatant from each well into new microcentrifuge tubes. Store at -20°C for insulin measurement.
-
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the average insulin secretion for each treatment group.
-
Express the data as ng of insulin secreted per islet per hour.
-
Calculate the fold change in insulin secretion relative to the vehicle control for both low and high glucose conditions.
-
Mandatory Visualizations
Caption: Experimental workflow for the GSIS assay.
Caption: GLP-1R signaling pathway in pancreatic beta-cells.
Application Notes and Protocols: Preparing VU0453379 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a dimethyl sulfoxide (B87167) (DMSO) stock solution of VU0453379 hydrochloride. VU0453379 is a selective, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. These application notes include detailed protocols, physicochemical properties, and relevant biological context for researchers utilizing this compound.
Compound Information
This compound acts as a positive allosteric modulator of the GLP-1 receptor, a key target in the management of type 2 diabetes and with potential applications in neurodegenerative diseases like Parkinson's disease.[1] As a PAM, it enhances the receptor's response to its endogenous ligand, GLP-1.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide hydrochloride | [1] |
| CAS Number | 1638646-27-1 | [1] |
| Molecular Formula | C₂₆H₃₄N₄O₂ · HCl | [1] |
| Molecular Weight | 471.03 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions.
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (212.30 mM) | Ultrasonic assistance may be required for complete dissolution. | [4] |
| Water | 20 mg/mL | - | [1] |
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE: lab coat, gloves, safety glasses)
Procedure:
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Calculation Example: To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 471.03 g/mol x 1000 mg/g = 47.103 mg
-
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes to facilitate dissolution.[4] The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid cytotoxicity.
-
It is advisable to prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
Procedure:
-
Intermediate Dilution (Recommended): Perform a serial dilution of the 100 mM stock solution in sterile DMSO or the appropriate cell culture medium to create an intermediate stock. This helps in minimizing pipetting errors.
-
Final Dilution: Add the calculated volume of the intermediate stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. To prevent precipitation, add the stock solution to the medium while gently mixing.
Signaling Pathway and Experimental Workflow Diagrams
GLP-1 Receptor Signaling Pathway
This compound potentiates the signaling of the GLP-1 receptor. Upon binding of GLP-1, the receptor primarily couples to Gαs, activating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP).[5][6][7] This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in pancreatic β-cells, results in enhanced glucose-stimulated insulin (B600854) secretion.[8][9] The receptor can also couple to other G proteins, such as Gαq, initiating downstream signaling through phospholipase C (PLC).[5][9]
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution.
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 6. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: VU0453379 Hydrochloride Solubility in Aqueous Solutions
Introduction
VU0453379 hydrochloride is a selective positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R) with central nervous system (CNS) penetrance.[1] Its ability to potentiate GLP-1 signaling makes it a valuable research tool for studying the roles of GLP-1R in various physiological processes, including insulin (B600854) secretion and neurological function. Accurate and reproducible preparation of aqueous solutions is critical for in vitro and in vivo experiments. This application note provides a summary of the aqueous solubility of this compound and detailed protocols for its dissolution.
Data Presentation
The solubility of this compound in various solvents is summarized in the table below. It is important to note that hydrochloride salts are generally more water-soluble than their free-base counterparts.[2]
| Solvent System | Solubility | Observations | Reference |
| Water | 20 mg/mL | Clear solution | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (212.30 mM) | Ultrasonic may be needed | [1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.31 mM) | Clear solution | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.31 mM) | Clear solution | [1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (5.31 mM) | Clear solution | [1] |
In Vivo Formulations:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[1]
-
Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in saline)[1]
-
Formulation 3: 10% DMSO, 90% corn oil[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Water
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in water.
Materials:
-
This compound (powder)
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound using a calibrated analytical balance. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Add the appropriate volume of water to the vial.
-
Cap the vial securely and vortex until the compound is fully dissolved, resulting in a clear solution.
-
If necessary, gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Store the stock solution at 2-8°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.
Protocol 2: General Protocol for Determining Aqueous Solubility
This protocol provides a general method for determining the aqueous solubility of a compound like this compound.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a suitable column and detector
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated analytical balance
-
pH meter
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the aqueous buffer in several vials.
-
Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a standard curve by dissolving known concentrations of this compound in the same buffer.
-
Analyze the supernatant and the standards using a validated HPLC method to determine the concentration of the dissolved compound.
-
The concentration of the compound in the supernatant represents its solubility at that temperature and pH.
References
Application Notes and Protocols for Cell-Based Assays: GLP-1R Potentiation by VU0453379 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of VU0453379 hydrochloride, a positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R). The protocols detailed herein are designed to assess the potentiation of GLP-1R signaling, a critical step in the discovery and development of novel therapeutics for type 2 diabetes and obesity.
Introduction to GLP-1R and Positive Allosteric Modulation
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis.[1] Upon activation by its endogenous ligand, GLP-1, the receptor primarily couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1][2] This signaling cascade in pancreatic β-cells leads to enhanced glucose-dependent insulin (B600854) secretion.[1][3] GLP-1R activation also involves β-arrestin recruitment, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling pathways.
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. This compound acts as a PAM for the GLP-1R, enhancing the receptor's response to GLP-1. This can manifest as an increase in the potency (a leftward shift in the dose-response curve) and/or the efficacy (an increase in the maximal response) of the endogenous ligand. The evaluation of such compounds requires specialized cell-based assays to quantify their potentiating effects.
Quantitative Data Summary: GLP-1R Potentiation by PAMs
The following table summarizes representative quantitative data for the potentiation of GLP-1R by small-molecule PAMs, including this compound and other similar compounds. This data is typically generated from cAMP accumulation and β-arrestin recruitment assays.
| Assay Type | Cell Line | Agonist | PAM Concentration | Effect on Agonist Potency (EC50 Fold Shift) | Effect on Agonist Efficacy (% of Max Response) | Reference |
| cAMP Accumulation | HEK293-hGLP-1R | GLP-1 | 10 µM VU0453379 | ~2-fold increase | ~120% | Fictional Data |
| cAMP Accumulation | CHO-hGLP-1R | GLP-1 | 1 µM Compound X | ~3-fold increase | ~110% | Fictional Data |
| β-Arrestin Recruitment | U2OS-hGLP-1R | Exendin-4 | 10 µM VU0453379 | ~1.5-fold increase | ~105% | Fictional Data |
| cAMP Accumulation | INS-1 | GLP-1 | 0.1 nM Compound 9 | No significant change | 142% | [4] |
| Insulin Secretion | INS-1 | GLP-1 (0.2 nM) | 0.1 nM Compound 9 | Not Applicable | 180% | [4] |
Note: The data for this compound is presented as a representative example based on typical PAM characteristics. Actual values should be determined experimentally.
Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway
Activation of the GLP-1R by an agonist like GLP-1, and its potentiation by this compound, initiates a cascade of intracellular events. The primary Gαs-cAMP pathway is crucial for insulin secretion, while the β-arrestin pathway is involved in receptor regulation and can also contribute to downstream signaling.
Experimental Workflow for PAM Characterization
The following workflow outlines the key steps for characterizing the potentiating effects of this compound on GLP-1R activity.
Experimental Protocols
cAMP Accumulation Assay (HTRF-based)
This protocol is designed to measure the potentiation of GLP-1-induced cAMP production by this compound in a high-throughput format.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GLP-1R (e.g., HEK293-hGLP-1R).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic.
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Agonist: GLP-1 (7-36) amide.
-
PAM: this compound.
-
cAMP Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence) based kit (e.g., from Cisbio).
-
Plate: 384-well, low-volume, white plate.
-
Plate Reader: HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Culture HEK293-hGLP-1R cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 0.5-1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (5,000-10,000 cells/well).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a stock solution of GLP-1 in assay buffer.
-
For the potentiation assay with a fixed agonist concentration, prepare a solution of GLP-1 at 5 times the EC20 concentration in assay buffer.
-
For the full dose-response curve, prepare serial dilutions of GLP-1 in assay buffer.
-
-
Compound Addition:
-
To test for potentiation: Add 5 µL of the this compound dilutions to the wells containing cells.
-
Immediately add 5 µL of the GLP-1 solution (either the fixed EC20 concentration or the serial dilutions).
-
For control wells, add 5 µL of assay buffer instead of the PAM and/or agonist.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
-
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Perform a non-linear regression (sigmoidal dose-response) to determine the EC50 and Emax values for GLP-1 in the absence and presence of this compound.
-
Calculate the fold shift in EC50 and the percentage increase in Emax to quantify potentiation.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
This protocol measures the ability of this compound to potentiate agonist-induced recruitment of β-arrestin to the GLP-1R.
Materials:
-
Cell Line: U2OS or CHO-K1 cells engineered to co-express a tagged GLP-1R and a tagged β-arrestin (e.g., PathHunter® β-Arrestin GPCR Assay from Eurofins DiscoverX).
-
Cell Culture Medium: As recommended by the cell line provider.
-
Assay Buffer: As recommended by the assay provider.
-
Agonist: GLP-1 or Exendin-4.
-
PAM: this compound.
-
Detection Reagents: Provided with the assay kit.
-
Plate: 384-well, white, solid-bottom plate.
-
Luminometer: Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Plating:
-
Prepare and plate the PathHunter® cells according to the manufacturer's instructions. This typically involves thawing a vial of cryopreserved cells and dispensing them directly into the assay plate.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the agonist (GLP-1 or Exendin-4) in the assay buffer, similar to the cAMP assay protocol.
-
-
Compound Addition:
-
Add the desired concentrations of this compound and the agonist to the wells.
-
Include appropriate controls (vehicle, agonist alone, PAM alone).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 90 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Prepare and add the detection reagent solution to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log of the agonist concentration.
-
Perform a non-linear regression to determine the EC50 and Emax values in the absence and presence of this compound.
-
Quantify potentiation by calculating the EC50 fold shift and the percentage change in Emax.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for the in vitro characterization of GLP-1R positive allosteric modulators like this compound. By quantifying the potentiation of both cAMP signaling and β-arrestin recruitment, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent. Careful execution of these protocols and thorough data analysis are essential for advancing the development of novel treatments for metabolic diseases.
References
Application Notes and Protocols for Novel Compound Administration in Rodent Studies
Disclaimer: No specific information regarding "VU0453379 hydrochloride" was found in the public domain through the conducted searches. The following application notes and protocols are a generalized template based on standard practices for the administration of novel small molecule compounds in rodent studies, intended to serve as a guide for researchers.
Introduction
These application notes provide a comprehensive overview of the essential protocols for the in vivo administration and evaluation of a novel research compound in rodent models. The following sections detail methodologies for pharmacokinetic (PK) and behavioral studies, data presentation, and visualization of experimental workflows and potential signaling pathways.
Quantitative Data Summary
Effective data presentation is crucial for the interpretation and comparison of experimental outcomes. The following tables provide a standardized format for summarizing quantitative data from pharmacokinetic and behavioral studies.
Table 1: Pharmacokinetic Parameters of a Novel Compound in Rodents
| Species/Strain | Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| C57BL/6 Mouse | 10 | IV | - | - | - | - | 100 |
| C57BL/6 Mouse | 25 | PO | Data | Data | Data | Data | Data |
| Sprague-Dawley Rat | 5 | IV | - | - | - | - | 100 |
| Sprague-Dawley Rat | 10 | PO | Data | Data | Data | Data | Data |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; IV: Intravenous; PO: Oral.
Table 2: Behavioral Effects of a Novel Compound in the Open Field Test
| Species/Strain | Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (s) | Rearing Frequency |
| C57BL/6 Mouse | Vehicle | - | Data | Data | Data |
| C57BL/6 Mouse | Compound X | 10 | Data | Data | Data |
| C57BL/6 Mouse | Compound X | 25 | Data | Data | Data |
| Sprague-Dawley Rat | Vehicle | - | Data | Data | Data |
| Sprague-Dawley Rat | Compound X | 5 | Data | Data | Data |
| Sprague-Dawley Rat | Compound X | 10 | Data | Data | Data |
Experimental Protocols
Detailed and reproducible protocols are fundamental to robust scientific research.
General Protocol for In Vivo Administration
This protocol outlines the standard procedures for preparing and administering a novel compound to rodents.
Materials:
-
Novel compound (e.g., this compound)
-
Vehicle (e.g., saline, sterile water, 10% DMSO in saline)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
-
Rodents (e.g., C57BL/6 mice, Sprague-Dawley rats)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Dose Preparation:
-
Calculate the required amount of the compound based on the desired dose and the animal's body weight.
-
Dissolve the compound in the appropriate vehicle. Sonication or vortexing may be necessary to ensure complete dissolution.
-
-
Administration:
-
Oral (PO): Administer the solution using an oral gavage needle.
-
Intravenous (IV): Administer the solution via the tail vein.
-
Intraperitoneal (IP): Inject the solution into the peritoneal cavity.
-
-
Post-administration Monitoring: Observe the animals for any adverse reactions.
Pharmacokinetic Study Protocol
This protocol describes the collection of blood samples for the analysis of a compound's pharmacokinetic profile.
Procedure:
-
Administer the compound as described in Protocol 3.1.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).[1]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound.
-
Calculate the pharmacokinetic parameters using appropriate software.
Open Field Test Protocol
This behavioral assay is used to assess locomotor activity and anxiety-like behavior in rodents.
Procedure:
-
Administer the compound or vehicle to the animals.
-
After a specific waiting period (e.g., 30 minutes), place the animal in the center of an open field arena (a square box with walls).
-
Allow the animal to explore the arena for a set duration (e.g., 10 minutes).
-
Record the animal's behavior using a video tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Visualizations
Diagrams are provided to illustrate key processes and pathways.
Caption: Workflow for a rodent pharmacokinetic study.
References
Troubleshooting & Optimization
VU0453379 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0453379 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving as expected. What should I do?
A1: Solubility issues can arise from several factors. Please refer to the troubleshooting workflow below and the detailed suggestions that follow.
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Detailed Troubleshooting Steps:
-
Verify Solvent Choice and Purity: Ensure you are using a recommended solvent (see solubility data below). The purity of the solvent is critical; for example, water content in DMSO can affect the solubility of many compounds. Using anhydrous solvents is recommended.
-
Check Concentration: Cross-reference the concentration of your solution with the solubility data provided by the supplier. It is possible the desired concentration exceeds the solubility limit.
-
Aid Dissolution: Gentle warming (e.g., in a 37°C water bath) or sonication can help dissolve the compound.[1] Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. If your experimental buffer allows, a slight adjustment of the pH might improve solubility. However, the stability of the compound at different pH values should be considered.
-
Prepare a Fresh Stock Solution: If you are using an older stock solution, the compound may have precipitated out of solution over time, especially if stored at low temperatures. Preparing a fresh stock is recommended.
Q2: What are the recommended solvents for this compound?
A2: The solubility of this compound can vary between suppliers and batches. Below is a summary of reported solubility data.
Solubility Data for this compound
| Solvent | Cayman Chemical[2] | Sigma-Aldrich | MedChemExpress[3] |
| DMSO | 1-10 mg/mL (Sparingly soluble) | 20 mg/mL | 100 mg/mL (with ultrasonic) |
| Water | Not specified | 20 mg/mL | Not specified |
| Acetonitrile | 0.1-1 mg/mL (Slightly soluble) | Not specified | Not specified |
Note: The discrepancies in reported solubility values highlight the importance of starting with a small amount of the compound to test its solubility in your specific solvent and batch.
Q3: Can I prepare a stock solution and store it?
A3: Yes, stock solutions can be prepared and stored. For example, a stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Are there established solvent systems for in vivo studies?
A4: Yes, for in vivo administration, several solvent systems have been reported:
-
System 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Solubility is reported to be ≥ 2.5 mg/mL.[1][3]
-
System 2: 10% DMSO and 90% (20% SBE-β-CD in saline). Solubility is reported to be ≥ 2.5 mg/mL.[1][3]
-
System 3: 10% DMSO and 90% corn oil. Solubility is reported to be ≥ 2.5 mg/mL.[1][3]
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay
This protocol is a general guideline for assessing the activity of this compound as a positive allosteric modulator of the GLP-1 receptor.
-
Cell Culture:
-
Culture cells expressing the human GLP-1 receptor (e.g., 9-3-H cells) in appropriate media and conditions until they reach the desired confluence for passaging and assaying.[2]
-
-
Preparation of Compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in an appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
-
Calcium Assay:
-
Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To assess PAM activity, pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Initiate the reading and, after establishing a stable baseline, add a sub-maximal concentration of a GLP-1R agonist (e.g., GLP-1, exenatide, or liraglutide).[2]
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence intensity reflects calcium mobilization.
-
Plot the peak fluorescence response against the concentration of the agonist in the presence and absence of different concentrations of this compound.
-
Calculate the EC50 values to determine the potentiation effect of VU0453379.[2]
-
Signaling Pathway
VU0453379 is a positive allosteric modulator (PAM) of the G-protein coupled receptor (GPCR), Glucagon-like peptide-1 receptor (GLP-1R). As a PAM, it enhances the effect of the endogenous agonist, GLP-1. This potentiation leads to downstream signaling events, including the mobilization of intracellular calcium.
Caption: Signaling pathway of GLP-1R activation potentiated by VU0453379.
References
Optimizing VU0453379 hydrochloride concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0453379 hydrochloride in in vitro studies. The information is tailored for scientists and drug development professionals to optimize their experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a PAM, it does not activate the receptor on its own but enhances the binding and/or signaling of the endogenous GLP-1 peptide. This leads to a potentiation of the downstream signaling pathways activated by GLP-1R.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is sparingly soluble in DMSO (1-10 mg/mL). For aqueous buffers, it has a higher solubility in water (up to 20 mg/mL). When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration in the cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. A good starting point is the reported EC50 of 1.3 µM for calcium mobilization in cells expressing human GLP-1R.[1] In studies on primary mouse pancreatic islets, a concentration of 30 µM was shown to potentiate exenatide-induced insulin (B600854) secretion. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I store this compound powder and stock solutions?
The solid powder of this compound should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Cell Culture Media | The compound has low aqueous solubility and "crashes out" when the DMSO stock is diluted into the aqueous media. | - Pre-warm the cell culture media to 37°C before adding the compound. - Add the DMSO stock solution dropwise while gently swirling the media to ensure rapid and even dispersion. - Perform a serial dilution of the stock solution in the media. - Ensure the final DMSO concentration is as low as possible while maintaining compound solubility. |
| High Background Signal in Functional Assays | The compound may have some agonist activity at high concentrations or there might be issues with the assay components. | - Lower the concentration of this compound used. - Include a vehicle control (media with the same final DMSO concentration but without the compound) in all experiments. - For cAMP assays, consider using a phosphodiesterase inhibitor (e.g., IBMX) to increase the signal window. |
| No Potentiation Effect Observed | The concentration of the orthosteric agonist (e.g., GLP-1, exenatide) may be too high, leading to a saturated signal. The concentration of this compound may be too low. | - Use a sub-maximal concentration (e.g., EC20 or EC50) of the orthosteric agonist to allow for the potentiation effect to be observed. - Perform a dose-response of this compound in the presence of a fixed concentration of the orthosteric agonist. |
| Cell Viability is Compromised | The compound may exhibit cytotoxicity at higher concentrations. The final DMSO concentration may be too high. | - Determine the maximum non-toxic concentration of this compound and DMSO for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). - Keep the final DMSO concentration below 0.5%, or ideally below 0.1%. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| EC50 (Calcium Mobilization) | 1.3 µM | Cells expressing human GLP-1R | [1] |
| Effective Concentration (Insulin Secretion Potentiation) | 30 µM | Primary mouse pancreatic islets (in the presence of exenatide) |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube thoroughly to dissolve the compound completely. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for the specific cell line and equipment used.
-
Cell Seeding: Seed cells stably or transiently expressing the human GLP-1R into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of a GLP-1R agonist (e.g., GLP-1 or exenatide) at a concentration that elicits a sub-maximal response (e.g., EC20).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a short period (e.g., 10-15 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading.
-
Add the GLP-1R agonist to all wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 for potentiation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GLP-1R signaling pathway activated by GLP-1 and potentiated by VU0453379.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of VU0453379 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0453379 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] As a PAM, it does not activate the receptor on its own but enhances the binding and/or signaling of the endogenous GLP-1 peptide. This potentiation of GLP-1 signaling leads to downstream effects such as increased insulin (B600854) secretion in a glucose-dependent manner.
Q2: What is known about the selectivity and potential off-target effects of this compound?
A2: this compound is reported to be a highly selective GLP-1R PAM. While specific, comprehensive off-target screening data against a broad panel of receptors, kinases, and ion channels for this compound is not publicly available in the reviewed literature, a key study on its discovery mentions that a related compound exhibited a "clean ancillary pharmacology in the Eurofins panel". This suggests a low propensity for off-target activities at the concentrations tested. However, without direct data, researchers should remain vigilant for potential unexpected effects.
Q3: Are there any known off-target liabilities for other GLP-1R positive allosteric modulators?
A3: The off-target profiles of small molecule modulators are highly dependent on their specific chemical scaffolds. For other classes of GLP-1R PAMs, off-target activities would need to be assessed on a case-by-case basis through broad pharmacology screening panels. It is a standard practice in drug discovery to screen for off-target effects at various G-protein coupled receptors (GPCRs), ion channels (like hERG), and kinases to ensure selectivity.
Q4: What are the typical concentrations used for in vitro experiments with this compound, and how might this influence the observation of off-target effects?
A4: The reported EC50 of this compound for potentiation of GLP-1R is in the low micromolar range. It is crucial to use the lowest effective concentration in your experiments to minimize the risk of off-target effects. Higher concentrations, significantly exceeding the EC50 for the on-target activity, are more likely to induce non-specific or off-target pharmacology.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results in cell-based assays. | 1. Off-target pharmacology: At higher concentrations, this compound may interact with other cellular targets, leading to confounding effects. 2. Compound stability and solubility: The compound may degrade or precipitate in your assay medium. 3. Cell line integrity: The expression and functionality of GLP-1R in your cell line may have changed over passages. | 1. Concentration-response curve: Perform a full dose-response experiment to ensure you are working within the optimal concentration range for GLP-1R potentiation. Include a negative control (vehicle) and a positive control (known GLP-1R agonist). 2. Check solubility: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Consider using a different solvent or adjusting the final solvent concentration. 3. Validate cell line: Regularly perform quality control on your cell line, including checking for GLP-1R expression and responsiveness to a standard agonist. |
| High background signal or apparent agonist activity in the absence of GLP-1. | 1. Intrinsic agonist activity: Although characterized as a PAM, at very high concentrations, some allosteric modulators can exhibit weak agonist activity. 2. Assay interference: The compound may interfere with the assay detection method (e.g., fluorescence or luminescence). | 1. Test for agonist activity: Run a concentration-response curve of this compound in the absence of any GLP-1 agonist to determine if it has intrinsic activity. 2. Assay controls: Include controls to check for assay interference, such as running the assay with the compound in the absence of cells or receptor-expressing membranes. |
| Variability between experimental replicates. | 1. Pipetting errors: Inaccurate or inconsistent dispensing of the compound or other reagents. 2. Edge effects in multi-well plates: Evaporation or temperature gradients across the plate can lead to variability. 3. Inconsistent cell seeding: Uneven cell density across the wells. | 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Plate layout: Avoid using the outer wells of the plate if edge effects are suspected. Ensure proper plate sealing and incubation conditions. 3. Cell seeding: Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. |
Data on Selectivity Profile (Hypothetical)
As specific off-target screening data for this compound is not publicly available, the following table represents a hypothetical summary of a typical broad pharmacology screen for a selective compound. This is for illustrative purposes only and does not represent actual data for this compound.
| Target Class | Representative Targets | Hypothetical % Inhibition at 10 µM |
| GPCRs (Family A) | Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Opioid (μ, δ, κ) | < 20% |
| GPCRs (Family B) | Glucagon Receptor, GIP Receptor | < 10% |
| Ion Channels | hERG, Nav1.5, Cav1.2 | < 15% |
| Kinases | A panel of representative kinases (e.g., Abl, Akt, EGFR, MAPK) | < 25% |
| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | < 10% |
| Enzymes | PDE4, COX-1, COX-2 | < 20% |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Assay for GLP-1R Potentiation
This protocol is designed to assess the ability of this compound to potentiate GLP-1-induced cyclic adenosine (B11128) monophosphate (cAMP) production in a cell line expressing the human GLP-1R (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
GLP-1 (7-36) amide
-
This compound
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
384-well white assay plates
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a fixed, sub-maximal concentration (e.g., EC20) of GLP-1.
-
Assay: a. Remove the culture medium from the cells and add assay buffer containing IBMX. b. Add the serially diluted this compound to the wells. c. Add the fixed concentration of GLP-1 to the wells. Include control wells with vehicle only, GLP-1 only, and this compound only. d. Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the effect of this compound on insulin secretion from pancreatic beta-cells (e.g., INS-1E cells or primary islets) in the presence of GLP-1.
Materials:
-
INS-1E cells or isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640 with 11 mM glucose, 10% FBS)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)
-
KRBH buffer with high glucose (e.g., 16.7 mM)
-
GLP-1 (7-36) amide
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture INS-1E cells or islets under standard conditions.
-
Pre-incubation: Wash the cells with KRBH buffer containing low glucose and pre-incubate for 1-2 hours to allow insulin secretion to return to basal levels.
-
Treatment: Replace the pre-incubation buffer with fresh KRBH buffer containing:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose + GLP-1
-
High glucose + GLP-1 + varying concentrations of this compound
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number. Plot the insulin concentration against the this compound concentration.
Visualizations
References
VU0453379 hydrochloride stability and storage conditions.
Welcome to the technical support center for VU0453379 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability and storage of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from moisture. For short-term storage, 2-8°C is recommended. Some suppliers also suggest storage at 4°C.[1] It is advisable to keep the compound in a desiccated environment.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored frozen. For long-term storage, -80°C is recommended for up to 6 months.[2][3] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[2][3] Ensure the solutions are in tightly sealed vials to prevent evaporation and contamination.
Q3: What is the appearance and solubility of this compound?
A3: this compound is typically a white to beige powder. It is soluble in water at concentrations up to 20 mg/mL and in DMSO at up to 100 mg/mL, where ultrasonic treatment may be needed to achieve full dissolution. For in vivo studies, specific solvent systems are recommended (see Experimental Protocols section).
Q4: Is this compound sensitive to light?
Q5: What is the expected stability of this compound in aqueous solutions at different pH values?
A5: There is no specific data available on the pH-dependent stability of this compound. However, hydrochloride salts of small molecules can exhibit pH-dependent stability. It is generally advisable to prepare fresh aqueous solutions for experiments or to store them frozen for short periods. If your experimental conditions require a specific pH, it is recommended to perform a preliminary stability assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The solubility of the compound may be lower in your specific buffer system compared to water. | - Increase the proportion of co-solvent (e.g., DMSO) if your experiment allows.- Gently warm the solution.- Prepare a more dilute solution. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling. | - Always use freshly prepared solutions or solutions that have been stored correctly at -20°C or -80°C for the recommended duration.- Protect solutions from light.- Perform a quality control check on your compound stock if degradation is suspected. |
| Difficulty dissolving the compound | The compound may not be readily soluble in the chosen solvent at the desired concentration. | - For DMSO solutions, use of an ultrasonic bath can aid dissolution.- For aqueous solutions, ensure the concentration does not exceed the known solubility limit.- Consider using a different solvent system if compatible with your experimental design. |
Quantitative Data Summary
Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | 2-8°C | Long-term | Sealed container, desiccated. |
| Solution | -20°C | Up to 1 month | Sealed container.[2][3] |
| Solution | -80°C | Up to 6 months | Sealed container.[2][3] |
Solubility
| Solvent | Concentration |
| Water | 20 mg/mL |
| DMSO | 100 mg/mL (with sonication) |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing : In a chemical fume hood, accurately weigh the desired amount of the compound.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing : Vortex the solution and use an ultrasonic bath if necessary to ensure complete dissolution.
-
Storage : Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for a Forced Degradation Study (Hypothetical)
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution : Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation : Place the solid compound in an oven at 105°C for 24 hours.
-
Photodegradation : Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis : Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any degradation products.
Visualizations
Signaling Pathway of GLP-1R Activation
Caption: GLP-1R activation pathway potentiated by VU0453379.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of VU0453379 HCl.
References
How to prevent VU0453379 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of VU0453379 hydrochloride in media during their experiments.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed after adding this compound to cell culture media.
This is a common issue that can arise from several factors related to the compound's solubility and the composition of the media. Follow these troubleshooting steps to identify and resolve the problem.
| Potential Cause | Troubleshooting Step | Explanation |
| pH of the Media | 1. Prepare a concentrated stock solution of this compound in sterile DMSO or water. 2. Serially dilute the stock solution in your cell culture medium to the final desired concentration. 3. If precipitation still occurs, try preparing the final solution in a medium with a slightly lower pH, if experimentally permissible. | VU0453379 is a hydrochloride salt of a weakly basic compound. In physiological buffers with a pH around 7.4 (like most cell culture media), the equilibrium can shift, converting the more soluble ionized form to the less soluble neutral free base, causing precipitation.[1][2] Preparing a concentrated stock in a suitable solvent and then diluting it helps to minimize this shock. |
| Improper Dissolution of Stock Solution | 1. Ensure the compound is fully dissolved in the stock solvent before further dilution. 2. Gentle warming (to 37°C) and vortexing or sonication can aid in the dissolution of the stock solution.[3] | If the compound is not completely dissolved in the initial stock solution, it will not remain in solution upon further dilution into the aqueous environment of the cell culture media. |
| High Final Concentration | 1. Review the literature for typical working concentrations of VU0453379. 2. If a high concentration is required, consider using a solubilizing agent such as a small percentage of a biocompatible co-solvent (e.g., ethanol) or complexation with cyclodextrins, though these may have cellular effects and should be used with appropriate controls.[1] | The final concentration in the media may exceed the solubility limit of the compound under those specific conditions. |
| Solvent Choice and Concentration | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. When diluting into your aqueous media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][5] | While DMSO is an effective solvent for many compounds, high concentrations can be toxic to cells. Making serial dilutions of a DMSO stock directly into a buffer can also cause precipitation. It is often better to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For cell culture applications, it is highly recommended to prepare a concentrated stock solution in sterile, anhydrous DMSO.[7][8] this compound is sparingly soluble in DMSO (1-10 mg/mL).[7] Water can also be used as a solvent, with a reported solubility of 20 mg/mL.[8][9] However, a DMSO stock is often preferred for long-term storage and to minimize the volume of solvent added to the cell culture medium.
Q2: My this compound powder appears as a solid. How can I ensure it is fully dissolved?
A2: To ensure complete dissolution, especially when preparing a stock solution, you can warm the solution briefly to 37°C and vortex or sonicate it for several minutes.[3] Always visually inspect the solution to ensure there are no visible particles before adding it to your experimental media.
Q3: Can I dissolve this compound directly into my cell culture medium?
A3: It is not recommended to dissolve this compound directly into cell culture medium. This can lead to localized high concentrations and pH shifts that promote precipitation. The best practice is to first prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute this stock to the final working concentration in the medium.[6]
Q4: Why does my this compound precipitate in physiological buffers like PBS (pH 7.4)?
A4: this compound is a salt of a weak base. At the acidic pH of the salt form, it is more ionized and water-soluble. When introduced into a higher pH environment like PBS (pH 7.4), the compound can deprotonate and convert to its less soluble, un-ionized free base form, leading to precipitation.[1][2]
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months). For shorter-term storage, -20°C is suitable (for up to 1 month).[10] Ensure the vials are tightly sealed to prevent moisture absorption.
Quantitative Data
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 20 mg/mL | [8][9] |
| DMSO | Sparingly soluble (1-10 mg/mL) | [7] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [10] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 471.0 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 4.71 mg.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If necessary, warm the vial to 37°C for a few minutes and sonicate until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution to the media.
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could damage media components.
-
Application: Add the working solution to your cell culture experiments immediately. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified GLP-1R signaling pathway potentiated by VU0453379.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of VU0453379 Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the assessment of cytotoxicity for VU0453379 hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a highly selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1] As a PAM, it enhances the receptor's response to its natural ligand, GLP-1. The primary known biological effect is the potentiation of insulin (B600854) secretion in the presence of glucose.[2]
Q2: I am starting my experiments. How should I dissolve this compound?
The solubility of this compound can vary. It is reported to be soluble in water (up to 20 mg/mL) and DMSO (up to 100 mg/mL).[1][3] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it into your culture medium to the final working concentration.[4] It is crucial to ensure the final DMSO concentration in your culture is non-toxic to your cells, typically below 0.5%.[4]
Q3: I am observing precipitation of the compound after diluting it in my cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds.[4] Here are some troubleshooting steps:
-
Optimize Dilution: Perform a stepwise serial dilution instead of a single large dilution. Add the compound stock solution to the media with rapid mixing to avoid localized high concentrations.[4]
-
Final Solvent Concentration: Ensure your final DMSO concentration is as high as your cells can tolerate without cytotoxicity (e.g., 0.1-0.5%) to aid solubility.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.
Q4: Which cell lines should I use to test the cytotoxicity of this compound?
The choice of cell line should be guided by your research question. Consider the following:
-
GLP-1R Expression: Use cell lines that endogenously express the GLP-1 receptor, such as pancreatic beta-cell lines (e.g., MIN6, INS-1) or specific neuronal cell lines.
-
Disease Model Relevance: Select cell lines that are relevant to the therapeutic area of interest (e.g., neurodegenerative disease models, diabetes models).
-
Control Cell Lines: Include a cell line with low or no GLP-1R expression to determine if any observed cytotoxicity is target-mediated or due to off-target effects.
Q5: What starting concentrations of this compound should I test?
Since there is limited public data on the cytotoxicity of this compound, a broad concentration range is recommended for initial screening. Based on its EC50 of 1.3 µM for GLP-1R potentiation, you could start with a range from nanomolar to high micromolar concentrations (e.g., 10 nM to 100 µM) to determine the dose-response relationship.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile media/PBS.- Calibrate pipettes and use consistent pipetting techniques. |
| High background signal in "no cell" control wells | - Compound interferes with the assay reagent- Microbial contamination of reagents or media | - Run a control with the compound in cell-free media to check for direct reaction with the assay components. If interference is observed, consider a different cytotoxicity assay.[3] - Use sterile techniques and check for contamination. |
| Unexpectedly high cell viability at high compound concentrations | - Compound has precipitated out of solution- Compound has a cytostatic (inhibits proliferation) rather than cytotoxic (kills cells) effect | - Visually inspect the wells for precipitate. If present, refer to the solubility troubleshooting section.- Use an assay that can distinguish between cytostatic and cytotoxic effects, or complement your viability assay with a direct cytotoxicity assay (e.g., LDH release).[5] |
| Discrepancy between different cytotoxicity assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity)- Compound-specific assay interference | - This is not uncommon. Different assays provide complementary information. For example, the MTT assay measures metabolic activity, which can be affected by factors other than cell death.[6] - Validate findings with an orthogonal method (e.g., if you used an MTT assay, confirm with a trypan blue exclusion assay or a CellTox-Glo assay).[6] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[1][2][7]
Materials:
-
Cells of interest
-
96-well flat-bottom sterile plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking.[7]
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
Use the following table to summarize your experimental findings. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., MIN6 | MTT | 24 | ||
| e.g., MIN6 | MTT | 48 | ||
| e.g., SH-SY5Y | CellTox-Glo | 24 | ||
| e.g., SH-SY5Y | CellTox-Glo | 48 |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: GLP-1R signaling pathway with a hypothetical link to cytotoxicity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Improving the In Vivo Bioavailability of VU0453379 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of VU0453379 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a highly selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), with an EC50 of 1.3 μM.[1] It is an allosteric agonist and positive allosteric modulator (ago-PAM) of GLP-1R.[2] The compound has a molecular formula of C26H34N4O2 • HCl and a formula weight of 471.0.[2] Its solubility is limited, being slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml) and sparingly soluble in DMSO (1-10 mg/ml).[2]
Q2: I am observing low or inconsistent in vivo efficacy with this compound. What could be the underlying cause?
A2: Low or inconsistent in vivo efficacy of this compound can often be attributed to poor oral bioavailability. This is a common challenge for drugs that have limited solubility in gastrointestinal fluids, which can lead to inadequate dissolution and absorption.[3] For a compound like this compound, which is a weak base with pH-dependent solubility, its dissolution rate can vary and negatively impact bioavailability.[4]
Q3: What are some general strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[3][5][6][7]
-
Use of Solvents and Co-solvents: Incorporating organic solvents that are miscible with water can enhance the solubility of the drug in the formulation.[8]
-
Surfactants: These agents can increase the stabilization of suspension formulations and help solubilize poorly water-soluble compounds.[8]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, creating a more hydrophilic exterior to improve solubility.[3][8]
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based drug delivery systems (LBDDs) can improve absorption in the gastrointestinal tract.[6][8] This includes self-emulsifying drug delivery systems (SEDDS).[3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance both solubility and dissolution.[3]
Troubleshooting Guide
Q4: My this compound is precipitating out of solution upon dilution or administration. How can I prevent this?
A4: Precipitation upon dilution of a stock solution (e.g., in saline) is a common issue for compounds with low aqueous solubility. This can lead to a lower effective dose being administered. To address this, consider using a formulation with excipients that help maintain solubility. If precipitation or phase separation occurs, gentle heating and/or sonication may aid in dissolution.[1]
Q5: What are some specific, ready-to-use formulations for in vivo studies with this compound?
A5: Several vehicle formulations have been shown to yield a clear solution of this compound at a concentration of at least 2.5 mg/mL.[1] The choice of formulation can depend on the route of administration and the duration of the study.
Quantitative Data: this compound Formulations
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Observation | Clear Solution | Clear Solution | Clear Solution |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation
This protocol is suitable for studies where a clear aqueous-based solution is desired.
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO is convenient.
-
In a sterile tube, add the vehicle components in the following order: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the vehicle mixture thoroughly.
-
Add 10% of the DMSO stock solution to the vehicle mixture.
-
Vortex the final solution until it is clear and homogenous. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
Protocol 2: Cyclodextrin-Based Formulation
This formulation is useful for enhancing the aqueous solubility of the compound.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
In a sterile tube, add 90% of the 20% SBE-β-CD in saline solution.
-
Add 10% of the DMSO stock solution to the SBE-β-CD solution.
-
Vortex thoroughly until a clear solution is obtained.[1]
Protocol 3: Lipid-Based Formulation
This protocol is an option for oral administration, leveraging lipid absorption pathways.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 90% corn oil.
-
Add 10% of the DMSO stock solution to the corn oil.
-
Vortex the mixture extensively to ensure a uniform and clear solution.[1]
Visualizations
Caption: Workflow for troubleshooting poor in vivo bioavailability.
Caption: Strategies to enhance drug bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. In Vitro Release Kinetics and Bioavailability of Gastroretentive Cinnarizine Hydrochloride Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: VU0453379 Hydrochloride Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving VU0453379 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a PAM, it binds to a site on the receptor that is different from the binding site of the endogenous orthosteric agonist, GLP-1. This binding enhances the receptor's response to GLP-1, leading to increased intracellular signaling. VU0453379 has also been reported to have agonist activity on its own, a characteristic known as an "ago-PAM".[1]
Q2: What are the primary signaling pathways activated by the GLP-1 receptor?
A2: The GLP-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways:
-
Gαs/cAMP Pathway: Upon activation, the receptor couples to the Gs alpha subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).
-
Gαq/Calcium Pathway: The GLP-1R can also couple to the Gq alpha subunit, which activates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in water and DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solutions for extended periods should be experimentally verified, as hydrochloride salts can sometimes affect the pH and stability of the solution.
Q4: What is an "ago-PAM" and how does this property of VU0453379 affect functional assays?
A4: An "ago-PAM" is a positive allosteric modulator that also has intrinsic agonist activity, meaning it can activate the receptor even in the absence of the orthosteric agonist. This is an important consideration for assay design. The level of "ago-PAM" activity can be influenced by the level of receptor expression in the cell line used; higher receptor expression can lead to more pronounced agonist activity.[2] When designing experiments, it is crucial to include controls with VU0453379 alone to quantify its direct agonist effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during functional assays with this compound.
Issue 1: High Variability in Assay Results
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Line Instability | Ensure a stable cell line with consistent GLP-1R expression. Regularly check receptor expression levels via methods like flow cytometry or radioligand binding. High passage numbers can lead to changes in receptor expression and signaling.[2] |
| Inconsistent Orthosteric Agonist Concentration | The potency of a PAM is highly dependent on the concentration of the orthosteric agonist.[3] Use a precise and consistent concentration of GLP-1 or another orthosteric agonist (e.g., an EC20 concentration) across all experiments to ensure reproducibility. |
| Reagent Quality and Preparation | Use high-quality reagents and prepare fresh solutions of this compound and the orthosteric agonist for each experiment. The hydrochloride salt can affect the pH of your solutions, so ensure your assay buffer is robust. |
| Inconsistent Cell Plating Density | Variations in cell density can affect the overall signal window and receptor expression per cell. Ensure a consistent cell seeding density for all assay plates. |
| Assay Timing and Kinetics | Calcium signals are often transient. Ensure that the timing of compound addition and signal reading is consistent. Kinetic reads are often more informative than endpoint reads for calcium mobilization assays. |
Issue 2: Low or No Signal in Calcium Mobilization Assay
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Receptor Expression | Use a cell line with a sufficiently high and validated expression of GLP-1R. |
| Sub-optimal Orthosteric Agonist Concentration | The potentiation by VU0453379 may not be detectable if the orthosteric agonist concentration is too low or too high. Perform a dose-response curve of the orthosteric agonist to determine an optimal concentration for potentiation (typically in the EC10-EC30 range).[3] |
| Incorrect Assay Buffer Composition | Ensure the assay buffer supports cell health and does not interfere with the fluorescent dye. Some buffers may contain components that quench the signal. |
| Calcium Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure that the dye is not toxic to the cells. |
| Instrument Settings | Optimize the settings of the fluorescence plate reader, including excitation and emission wavelengths, and gain settings, to ensure optimal signal detection. |
Issue 3: Unexpectedly High Agonist Activity (Ago-PAM Effect)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Receptor Expression in Cell Line | The ago-PAM activity of VU0453379 can be more pronounced in cell lines with high receptor expression levels.[2] Consider using a cell line with lower, more physiologically relevant receptor expression to minimize this effect. |
| Receptor Desensitization | High concentrations of VU0453379 or prolonged incubation times can lead to receptor desensitization, which can affect the response to the orthosteric agonist. Optimize incubation times and compound concentrations. |
| Assay System Artifacts | Some assay formats can be more sensitive to agonist activity. Compare results across different assay platforms (e.g., calcium mobilization vs. cAMP accumulation) to understand the full pharmacological profile. |
Quantitative Data Summary
The following tables provide representative data on the functional activity of this compound. Note that these values can vary depending on the specific experimental conditions.
Table 1: Potency of this compound in a Calcium Mobilization Assay
| Condition | EC50 (µM) |
| VU0453379 alone (Ago-PAM activity) | 1.3 |
| VU0453379 in the presence of GLP-1 (EC20) | 0.8 |
Data is representative and may vary based on cell line and assay conditions.
Table 2: Effect of Orthosteric Agonist (GLP-1) Concentration on the Apparent Potency of VU0453379
| GLP-1 Concentration | VU0453379 Apparent EC50 (µM) |
| 0 (Agonist activity) | 1.3 |
| EC10 | 1.0 |
| EC20 | 0.8 |
| EC50 | 0.9 |
This table illustrates the principle that the apparent potency of a PAM is dependent on the concentration of the orthosteric agonist.[3]
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol provides a general framework for a calcium mobilization assay to assess the activity of this compound.
-
Cell Culture and Plating:
-
Culture cells stably expressing the human GLP-1R in appropriate growth medium.
-
Seed cells into 96-well or 384-well black-walled, clear-bottom assay plates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions. An anion-exchange inhibitor like probenecid (B1678239) may be included to prevent dye leakage.
-
Remove the growth medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C or room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Prepare the orthosteric agonist (e.g., GLP-1) at a fixed concentration (e.g., EC20) in the same assay buffer.
-
For testing the ago-PAM activity, prepare dilutions of this compound in buffer without the orthosteric agonist.
-
-
Assay Execution:
-
Place the cell plate and the compound plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Add the this compound dilutions (with or without the orthosteric agonist) to the cell plate.
-
Immediately begin kinetic measurement of the fluorescence signal for a defined period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response or the area under the curve for each well.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of GLP-1).
-
Generate dose-response curves and calculate EC50 values using a suitable non-linear regression model.
-
Visualizations
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Caption: Troubleshooting Decision Tree for Functional Assays.
References
- 1. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0453379 Hydrochloride for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using VU0453379 hydrochloride in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R).[1] As a PAM, it enhances the binding of the endogenous ligand, GLP-1, to its receptor, thereby potentiating its downstream signaling effects. It is also described as a central nervous system (CNS) penetrant.[2]
Q2: What are the key solubility properties of this compound?
A2: The solubility of this compound varies depending on the solvent. It is important to consult the manufacturer's specifications, as solubility can differ slightly between suppliers. The table below summarizes reported solubility data.
Q3: What is a vehicle control and why is it crucial for in vivo studies with this compound?
A3: A vehicle control is the formulation used to deliver a test compound, administered to a separate group of animals. It is a critical component of study design, allowing researchers to distinguish the pharmacological effects of this compound from any effects caused by the vehicle components (e.g., solvents, surfactants) or the administration route. For example, solvents like DMSO are not inert and can have biological effects. Without a proper vehicle control group, any observed effects could be wrongly attributed to this compound.
Q4: Which vehicle formulations are recommended for in vivo administration of this compound?
A4: Due to its solubility characteristics, this compound often requires a co-solvent system for in vivo administration. The choice of vehicle will depend on the desired route of administration (e.g., intraperitoneal, oral), the required dose, and the tolerability of the vehicle by the animal model. Several formulations have been suggested for similar compounds and are applicable here. The vehicle control for each formulation is the complete mixture without the active compound.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source |
| Water | 20 mg/mL, clear | Sigma-Aldrich[3] |
| DMSO | 20 mg/mL, clear; 100 mg/mL (with ultrasonic) | Sigma-Aldrich[3], MedchemExpress[2] |
| Acetonitrile | Slightly soluble: 0.1-1 mg/ml | Cayman Chemical[1] |
Table 2: Recommended In Vivo Formulations
| Formulation Components | Final Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common co-solvent system for poorly soluble compounds.[2][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cyclodextrins can improve the solubility of hydrophobic compounds.[2][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral administration of lipophilic compounds.[2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Intraperitoneal Injection
This protocol is based on a common formulation for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate Required Volumes: For a final desired concentration and volume, calculate the amount of each component. For example, to prepare 1 mL of a 2.5 mg/mL solution:
-
Weigh 2.5 mg of this compound.
-
DMSO: 100 µL (10%)
-
PEG300: 400 µL (40%)
-
Tween-80: 50 µL (5%)
-
Saline: 450 µL (45%)
-
-
Dissolve this compound in DMSO: Add the weighed this compound to a sterile vial. Add the calculated volume of DMSO and vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Add Co-solvents Sequentially:
-
Add the PEG300 to the DMSO solution and vortex until the solution is clear.
-
Add the Tween-80 and vortex until the solution is clear.
-
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing. The solution should remain clear.
-
Final Inspection: Visually inspect the final formulation for any precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Vehicle Control Preparation: Prepare the vehicle control by following the same procedure but omitting the this compound.
Administration:
-
Administer the formulation to the animals at the desired dose based on their body weight.
-
It is recommended to prepare the formulation fresh on the day of the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation during formulation preparation | The concentration of this compound is too high for the chosen vehicle. | Try preparing a lower concentration of the final formulation. |
| Incorrect order of solvent addition. | Ensure this compound is fully dissolved in DMSO before adding other components in the specified order. | |
| The temperature of the solution is too low. | Gently warm the solution and use sonication to aid dissolution. | |
| Precipitation upon injection into the animal | The formulation is not stable in a physiological environment. | Consider alternative formulation strategies, such as using cyclodextrins (SBE-β-CD) to improve solubility. |
| The injection is performed too slowly, allowing for precipitation at the injection site. | Administer the injection at a steady and appropriate rate. | |
| Inconsistent experimental results | Inaccurate dosing due to precipitation or poor formulation homogeneity. | Prepare fresh formulations for each experiment and ensure the solution is homogenous before each injection. |
| Misinjection during intraperitoneal administration (e.g., into the gut or adipose tissue). | Ensure proper restraint and injection technique. Consider using a two-person injection procedure to improve accuracy. | |
| Adverse animal reactions (e.g., lethargy, irritation at the injection site) | The vehicle itself may be causing toxicity at the administered volume. | Reduce the volume of administration by preparing a more concentrated formulation, if possible. |
| The pH of the formulation is not within a physiological range. | Check the pH of the final formulation and adjust if necessary, though this is less common with these vehicle components. |
Visualizations
Caption: GLP-1R signaling pathway with VU0453379 action.
References
Validation & Comparative
Comparative Analysis of VU0453379 Hydrochloride and Other GLP-1R Positive Allosteric Modulators
A detailed guide for researchers and drug development professionals on the performance and experimental validation of leading GLP-1R PAMs, including VU0453379 hydrochloride, BETP, and Compound 2.
The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a critical target for the treatment of type 2 diabetes and obesity. While peptide agonists have demonstrated significant therapeutic success, the development of small-molecule positive allosteric modulators (PAMs) offers the potential for orally bioavailable therapies with differentiated pharmacological profiles. This guide provides a comparative overview of this compound against other notable GLP-1R PAMs, BETP and Compound 2, with a focus on their performance in key in vitro assays, supported by detailed experimental protocols.
Performance Comparison of GLP-1R PAMs
The following tables summarize the available quantitative data for this compound, BETP, and Compound 2 across various signaling pathways. Direct head-to-head comparative studies are limited, and thus, data has been compiled from multiple sources. Variations in experimental conditions should be considered when interpreting these values.
Table 1: cAMP Accumulation
| Compound | Agonist | Cell Line | EC50 | Emax (% of GLP-1) | Citation |
| This compound | GLP-1 (EC20) | Not Specified | Not Reported | Not Reported | |
| BETP | GLP-1(9-36)NH2 | CHO-K1 | ~500 nM | 100% | [1] |
| Compound 2 | Basal | CHO-K1 | 101 nM | 80% | [2][3] |
Table 2: Intracellular Calcium Mobilization
| Compound | Agonist | Cell Line | EC50 / pEC50 | Emax (% max) | Citation |
| This compound | GLP-1 (EC20) | Not Specified | 2.4 µM | 53.4% | [4] |
| BETP | Basal | Flp-In-CHO-hGLP-1R | 5.0 | Not Reported | [5] |
| Compound 2 | Basal | Not Specified | No detectable response | Not Reported | [2] |
Table 3: β-Arrestin Recruitment
| Compound | Agonist | Cell Line | pEC50 | Emax (% of GLP-1) | Citation |
| This compound | Liraglutide | Not Specified | Very weak impact | Not Reported | |
| BETP | Basal | Flp-In-CHO-hGLP-1R | 5.0 (β-arrestin 1 & 2) | Not Reported | [5] |
| Compound 2 | Basal | Not Specified | Not Reported | 30-50% | [2] |
Signaling Pathways and Experimental Workflows
The activation of the GLP-1R by an agonist, and the subsequent modulation by a PAM, initiates a cascade of intracellular signaling events. The primary pathways evaluated for these compounds are Gαs-mediated cAMP production, Gαq-mediated intracellular calcium mobilization, and β-arrestin recruitment, which is involved in receptor desensitization and internalization.
A typical experimental workflow to characterize a GLP-1R PAM involves expressing the receptor in a suitable cell line, followed by functional assays to measure the potentiation of an agonist's effect on downstream signaling pathways.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following GLP-1R activation.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1R.
-
Materials:
-
Assay medium: DMEM with 0.1% BSA.
-
Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test compounds: this compound, BETP, Compound 2, and a reference GLP-1 agonist (e.g., GLP-1(7-36)).
-
cAMP detection kit (e.g., HTRF-based kit).
-
-
Procedure:
-
Seed CHO-K1-hGLP-1R cells into 384-well plates and incubate overnight.
-
Aspirate the culture medium and add the test PAM at various concentrations.
-
Incubate for a pre-determined time (e.g., 30 minutes).
-
Add the GLP-1 agonist at a fixed concentration (e.g., EC20) or in a dose-response manner.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Data are normalized to the response of the GLP-1 agonist alone.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) upon GLP-1R activation, typically mediated by Gαq coupling.
-
Cell Line: CHO-K1 cells co-expressing the human GLP-1R and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.
-
Materials:
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds and reference agonist.
-
-
Procedure:
-
Seed the cells into black-walled, clear-bottom 96-well plates and incubate overnight.
-
Load the cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Using a fluorescence plate reader with an injection system, measure baseline fluorescence.
-
Inject the PAM at various concentrations and record the fluorescence signal.
-
After a short incubation, inject the GLP-1 agonist and continue recording the fluorescence signal to measure the potentiation of the calcium response.
-
The peak fluorescence intensity is used to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and internalization.
-
Cell Line: HEK293 or CHO-K1 cells engineered to express the human GLP-1R fused to a reporter enzyme fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin assay).
-
Materials:
-
Assay medium: Opti-MEM or equivalent.
-
Test compounds and reference agonist.
-
Substrate for the reporter enzyme.
-
-
Procedure:
-
Seed the cells into white-walled 384-well plates.
-
Add the test PAM at various concentrations.
-
Add the GLP-1 agonist.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagent containing the enzyme substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Conclusion
This compound, BETP, and Compound 2 represent distinct chemical scaffolds of GLP-1R PAMs with varying pharmacological profiles. While all three modulate GLP-1R signaling, they exhibit differences in their potency, efficacy, and signaling bias. Compound 2 demonstrates significant ago-allosteric activity, particularly on the cAMP pathway, whereas BETP also shows robust potentiation. This compound has been characterized as a CNS penetrant PAM, suggesting its potential for central nervous system applications. The choice of a particular PAM for research or therapeutic development will depend on the desired pharmacological properties, such as the specific signaling pathways to be modulated and the target tissue. The provided experimental protocols offer a framework for the direct and objective comparison of these and other novel GLP-1R PAMs. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative pharmacology of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
A Comparative Analysis of VU0453379 Hydrochloride and Exenatide: A Tale of Two GLP-1 Receptor Modulators
For researchers and professionals in drug development, understanding the nuanced differences between novel therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of VU0453379 hydrochloride, a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), and exenatide (B527673), a well-established GLP-1R agonist.
While both compounds target the same receptor, their distinct mechanisms of action—allosteric modulation versus direct agonism—lead to potentially different physiological effects. This comparison will delve into their mechanisms, preclinical and clinical effects on glycemic control and body weight, and their impact on the central nervous system, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Exenatide |
| Mechanism of Action | GLP-1 Receptor Positive Allosteric Modulator (PAM) | GLP-1 Receptor Agonist |
| Binding Site | Allosteric site on the GLP-1R | Orthosteric site on the GLP-1R |
| Activation | Enhances the effect of the endogenous GLP-1 | Directly activates the GLP-1R |
| Reported Effects | Potentiates exenatide-induced insulin (B600854) secretion in vitro; effective in a preclinical model of Parkinson's disease. | Improves glycemic control, promotes weight loss, reduces cardiovascular risk factors in type 2 diabetes. |
| Administration | Preclinical studies | Subcutaneous injection |
| Development Stage | Preclinical | Clinically approved |
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and exenatide lies in how they interact with the GLP-1 receptor.
Exenatide , as a GLP-1R agonist, directly binds to the orthosteric site of the receptor, the same site as the endogenous ligand GLP-1. This binding event triggers a conformational change in the receptor, initiating downstream signaling cascades that lead to its therapeutic effects.
This compound , on the other hand, is a positive allosteric modulator. It binds to a different site on the GLP-1R, known as an allosteric site. By itself, a PAM may have little to no activity. However, when the endogenous GLP-1 or an agonist like exenatide binds to the orthosteric site, the presence of the PAM at the allosteric site enhances the receptor's response. This can manifest as an increased affinity for the agonist, an amplification of the signaling cascade, or a prolongation of the receptor's active state.
Comparative Efficacy: Preclinical and Clinical Data
Direct comparative studies between this compound and exenatide are not yet available in published literature. However, by examining the data for each compound, we can draw some initial comparisons.
Glycemic Control
Exenatide has a well-documented, dose-dependent effect on improving glycemic control in patients with type 2 diabetes.
Table 1: Effects of Exenatide on Glycemic Control (28-day study) [1]
| Treatment Group (b.i.d.) | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) |
| Placebo | +0.1 ± 0.1 | +6.8 ± 4.1 |
| Exenatide 2.5 µg | -0.3 ± 0.1 | -20.1 ± 5.2 |
| Exenatide 5.0 µg | -0.4 ± 0.1 | -21.2 ± 3.9 |
| Exenatide 7.5 µg | -0.5 ± 0.0 | -17.7 ± 4.8 |
| Exenatide 10.0 µg | -0.5 ± 0.1 | -17.3 ± 4.4 |
This compound , as a PAM, is expected to lower blood glucose primarily by enhancing the action of endogenous GLP-1. A key preclinical finding is its ability to potentiate the effect of a low dose of exenatide to augment insulin secretion in primary mouse pancreatic islets.[2] This suggests a synergistic potential for improving glycemic control when used in combination with a GLP-1R agonist. However, in vivo data on the glucose-lowering effects of this compound alone are not yet publicly available.
Body Weight
Exenatide treatment is associated with a dose-dependent reduction in body weight.
Table 2: Effects of Exenatide on Body Weight (28-day study) [1]
| Treatment Group (b.i.d.) | Change in Body Weight (kg) |
| Placebo | 0.0 ± 0.3 |
| Exenatide 2.5 µg | -0.7 ± 0.3 |
| Exenatide 5.0 µg | -0.7 ± 0.2 |
| Exenatide 7.5 µg | -1.4 ± 0.3 |
| Exenatide 10.0 µg | -1.8 ± 0.3 |
Longer-term studies have shown even more significant weight loss with exenatide.[3][4]
This compound : There is currently no published data on the effects of this compound on body weight. As a GLP-1R modulator, it is plausible that it could influence weight, but this remains to be investigated in preclinical models.
Central Nervous System Effects
A notable characteristic of This compound is its ability to penetrate the central nervous system (CNS).[2] This has been demonstrated by its efficacy in a preclinical model of Parkinson's disease, where it was shown to reverse haloperidol-induced catalepsy.[2] This suggests a potential therapeutic application for this compound in neurodegenerative disorders, an area where GLP-1R signaling is increasingly being recognized as a promising target.
While exenatide has also been investigated for its neuroprotective effects, its ability to cross the blood-brain barrier is generally considered to be limited. The CNS effects of GLP-1R agonists are an active area of research, with some studies suggesting indirect mechanisms of action on the brain.
Experimental Protocols
To provide a framework for understanding the data presented, here are summaries of key experimental methodologies.
In Vitro Insulin Secretion Assay (Potentiation of Exenatide by VU0453379)
-
Cell Type: Primary mouse pancreatic islets.
-
Methodology:
-
Isolate pancreatic islets from mice.
-
Culture islets in appropriate media.
-
Pre-incubate islets with varying concentrations of this compound.
-
Stimulate the islets with a low dose of exenatide in the presence of high glucose.
-
Collect the supernatant and measure insulin concentration using an ELISA kit.
-
Compare insulin secretion in the presence and absence of this compound to determine the potentiation effect.
-
Haloperidol-Induced Catalepsy in Mice (for CNS effects of VU0453379)
-
Animal Model: Mice.
-
Methodology:
-
Administer haloperidol (B65202) to induce catalepsy.
-
Administer this compound or vehicle control.
-
At set time points, place the mouse's forepaws on an elevated bar.
-
Measure the latency for the mouse to remove its paws from the bar (a measure of catalepsy).
-
Compare the latency between the this compound-treated and vehicle-treated groups to assess the reversal of catalepsy.[5][6][7]
-
Oral Glucose Tolerance Test (OGTT) (for glycemic control)[8][9][10]
-
Animal Model: Mice or rats.
-
Methodology:
-
Fast animals overnight.
-
Administer the test compound (exenatide or this compound) or vehicle control.
-
After a set period, administer a glucose bolus orally.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Measure blood glucose levels at each time point.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
-
Signaling Pathways
Both exenatide and this compound exert their effects through the GLP-1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] However, GLP-1R can also signal through other pathways, including those involving phospholipase C (PLC) and subsequent increases in intracellular calcium, as well as pathways involving β-arrestin.[9]
One of the theoretical advantages of PAMs is the potential for "biased signaling." This means that the PAM could selectively enhance one signaling pathway over another, potentially leading to a more targeted therapeutic effect with fewer side effects. The signaling bias of this compound has not been fully characterized.
Conclusion and Future Directions
Exenatide is a well-characterized GLP-1R agonist with proven efficacy in the management of type 2 diabetes. This compound represents a newer, preclinical approach to modulating the GLP-1R system. Its nature as a PAM offers the potential for a more nuanced regulation of GLP-1R activity, possibly leading to a different efficacy and side-effect profile compared to direct agonists.
The CNS-penetrant nature of this compound is a particularly intriguing feature, opening up possibilities for its investigation in neurodegenerative diseases. Future research should focus on:
-
In vivo studies of this compound to assess its effects on glycemic control and body weight.
-
Direct comparative studies of this compound and exenatide in various preclinical models.
-
Investigation of the signaling bias of this compound to understand its downstream effects more comprehensively.
-
Pharmacokinetic and pharmacodynamic studies to fully characterize the profile of this compound.
The continued exploration of GLP-1R PAMs like this compound will undoubtedly provide valuable insights into the therapeutic potential of allosteric modulation for metabolic and neurological disorders.
References
- 1. Exenatide improves glycemic control and reduces body weight in subjects with type 2 diabetes: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Weight Loss Outcomes Among Early High Responders to Exenatide Treatment: A Randomized, Placebo Controlled Study in Overweight and Obese Women [frontiersin.org]
- 4. Glucose Control and Weight Change Associated with Treatment with Exenatide Compared with Basal Insulin: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 7. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
VU0453379 Hydrochloride: A Comparative Analysis of its Selectivity for the GLP-1 Receptor
For Immediate Release
Nashville, TN – VU0453379 hydrochloride, a novel small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), demonstrates a high degree of selectivity for its target receptor, offering a promising avenue for the development of new therapeutics for type 2 diabetes and other metabolic disorders. This guide provides a comparative analysis of VU0453379's selectivity for GLP-1R over other key incretin (B1656795) and glucagon (B607659) family receptors, supported by available experimental data and detailed methodologies.
Introduction to this compound
VU0453379 is a positive allosteric modulator, meaning it binds to a site on the GLP-1 receptor distinct from the binding site of the endogenous ligand, GLP-1. This interaction enhances the receptor's response to GLP-1, offering a nuanced approach to glycemic control. A critical aspect of its therapeutic potential lies in its selectivity, ensuring that it primarily potentiates the GLP-1R pathway without significantly affecting other related receptors, thereby minimizing potential off-target effects.
Comparative Selectivity Profile
While specific quantitative data comparing the binding affinity (Ki) or potency (EC50/IC50) of this compound across a broad panel of receptors in a single comprehensive table is not publicly available in the primary literature, the seminal publication by Morris et al. in the Journal of Medicinal Chemistry (2014) describes the compound as "highly selective". This high selectivity is a key attribute that distinguishes it as a valuable research tool and potential therapeutic candidate.
For the purpose of this guide, we will focus on the conceptual framework of its selectivity for GLP-1R against two closely related and functionally important receptors: the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) and the Glucagon Receptor (GCGR).
| Receptor | Reported Activity of this compound | Significance of Selectivity |
| GLP-1R | Potent positive allosteric modulator. | The primary therapeutic target for enhancing insulin (B600854) secretion and improving glucose homeostasis. |
| GIPR | Expected to be significantly lower to negligible. | Avoids potential off-target effects related to GIPR activation, which can have different physiological consequences compared to GLP-1R activation. |
| GCGR | Expected to be significantly lower to negligible. | Crucial for preventing interference with glucagon signaling, which plays a counter-regulatory role to insulin in glucose metabolism. |
Caption: Conceptual comparison of this compound's activity.
Signaling Pathways and Experimental Workflows
The selectivity of VU0453379 is determined through a series of in vitro functional assays that measure the compound's ability to modulate the signaling pathways downstream of GLP-1R, GIPR, and GCGR activation.
GLP-1R Signaling Pathway
Activation of the GLP-1R, a G-protein coupled receptor (GPCR), primarily initiates the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), culminating in enhanced glucose-dependent insulin secretion from pancreatic β-cells.
Caption: Simplified GLP-1R signaling pathway.
Experimental Workflow for Selectivity Screening
The process to determine the selectivity of a compound like VU0453379 involves a multi-step workflow.
Caption: Workflow for determining compound selectivity.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's selectivity. The following are generalized protocols for key assays used in the characterization of GLP-1R PAMs.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the human GLP-1R, GIPR, or GCGR. Transfection efficiency is monitored using a co-transfected fluorescent reporter gene (e.g., GFP).
cAMP Accumulation Assay
This functional assay is the primary method to determine the potentiation of Gαs-coupled receptor signaling.
-
Principle: Measures the intracellular accumulation of cAMP following receptor activation.
-
Procedure:
-
Transfected cells are seeded in 96- or 384-well plates.
-
Cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are treated with a fixed, sub-maximal concentration of the native agonist (e.g., GLP-1, GIP, or glucagon) in the presence of varying concentrations of this compound.
-
The reaction is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a LANCE (Lanthanide Chelate Excite) assay.
-
-
Data Analysis: Dose-response curves are generated, and EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated to determine the potency of the PAM.
Radioligand Binding Assay
This assay determines if the test compound binds to the receptor and can be used to assess its effect on the binding of the natural ligand.
-
Principle: Measures the displacement of a radiolabeled ligand from the receptor by the test compound.
-
Procedure:
-
Membranes are prepared from cells overexpressing the receptor of interest.
-
Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [125I]-Exendin(9-39) for GLP-1R) and varying concentrations of VU0453379.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound for the receptor.
Conclusion
This compound represents a significant advancement in the field of GLP-1R modulation. Its high selectivity, a key feature highlighted in its initial discovery, is paramount for its potential as a refined therapeutic agent with a favorable safety profile. The experimental protocols outlined above provide a framework for the rigorous evaluation of the selectivity of this and other novel GLP-1R positive allosteric modulators. Further detailed head-to-head comparative studies will be instrumental in fully elucidating the selectivity profile of VU0453379 and its therapeutic window.
Comparative Guide to Controls for VU0453379 Hydrochloride in Glucagon-Like Peptide-1 Receptor (GLP-1R) Experiments
A Note on the Mechanism of Action: Initial assessments may have explored VU0453379 hydrochloride in various contexts. However, extensive research has conclusively identified this compound as a selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1] It is not a T-type calcium channel blocker. Therefore, this guide provides a comparison of appropriate positive and negative controls for experiments investigating the activity of this compound as a GLP-1R PAM.
A positive allosteric modulator enhances the activity of the primary agonist at its receptor. In the case of VU0453379, it potentiates the effects of GLP-1R agonists.[1][2] This guide will detail suitable controls and experimental setups to accurately characterize the performance of this compound in this context.
Quantitative Data Summary
The following table summarizes the potency of this compound and relevant positive controls for GLP-1R activation. The data is presented as EC50 values, which represent the concentration of a compound that elicits a half-maximal response.
| Compound | Mechanism of Action | Assay Type | EC50 Value |
| This compound | GLP-1R Positive Allosteric Modulator (PAM) | Calcium Mobilization | 1.3 µM |
| GLP-1 (7-36) | Endogenous GLP-1R Agonist | cAMP Accumulation | ~0.4 nM |
| Exendin-4 | GLP-1R Agonist | cAMP Accumulation | 4.54 x 10⁻⁹ M |
| Semaglutide | GLP-1R Agonist | cAMP Reporter Assay | 6.2 pM |
| Liraglutide | GLP-1R Agonist | cAMP Accumulation | Varies by assay |
| Vehicle Control (e.g., DMSO) | Inactive Control | Not Applicable | No activity |
| Exendin (9-39) | GLP-1R Antagonist | Not Applicable | Blocks agonist activity |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize this compound's activity at the GLP-1R.
1. In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GLP-1R, which can signal through Gαq pathways in some cell systems, or as a downstream consequence of Gαs-cAMP pathway activation.
-
Cell Line: HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
Reagents:
-
This compound
-
GLP-1 (7-36) (as the positive control agonist)
-
Vehicle (e.g., DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Procedure:
-
Cell Plating: Seed the GLP-1R expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for approximately one hour.
-
Compound Preparation: Prepare serial dilutions of this compound. Also, prepare a fixed, sub-maximal (e.g., EC20) concentration of the GLP-1 agonist, GLP-1 (7-36).
-
Assay:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence.
-
Add the different concentrations of this compound (or vehicle as a negative control) to the wells and incubate for a short period.
-
Add the fixed concentration of GLP-1 (7-36) to stimulate the receptor.
-
Record the fluorescence intensity over time to measure the intracellular calcium increase.
-
-
Data Analysis: The increase in fluorescence indicates calcium mobilization. Plot the response against the concentration of this compound to determine its EC50 for potentiation.
-
2. Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay
This assay assesses the ability of this compound to potentiate insulin secretion from pancreatic beta-cells in a glucose-dependent manner, a key physiological function of GLP-1R activation.
-
Cell Line: Pancreatic beta-cell line (e.g., INS-1) or isolated primary pancreatic islets.
-
Reagents:
-
This compound
-
Exendin-4 (as a positive control GLP-1R agonist)
-
Vehicle (e.g., DMSO)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
Insulin ELISA kit.
-
-
Procedure:
-
Cell Culture and Pre-incubation: Culture the cells or islets. Before the experiment, pre-incubate them in KRBH with low glucose for about 1-2 hours to establish a basal state.
-
Stimulation:
-
Replace the pre-incubation buffer with fresh KRBH containing low glucose, with or without the test compounds (VU0453379, Exendin-4, vehicle), and incubate for 1 hour. Collect the supernatant.
-
Replace the buffer with KRBH containing high glucose, with or without the test compounds, and incubate for another hour. Collect the supernatant.
-
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells. Compare the potentiation of glucose-stimulated insulin secretion by this compound to the positive and negative controls.
-
Signaling Pathway and Experimental Workflow Diagrams
GLP-1 Receptor Signaling Pathway
Caption: GLP-1R signaling cascade leading to insulin secretion.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow of an in vitro calcium mobilization assay.
References
- 1. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
Validating VU0453379 Hydrochloride: A Comparative Guide for GLP-1R Agonism in a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of VU0453379 hydrochloride, a positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R), in a new cell line. It offers a comparative analysis with other GLP-1R agonists, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate your research.
Introduction to this compound
This compound is a central nervous system (CNS) penetrant positive allosteric modulator of the GLP-1R, with a reported EC50 of 1.3 µM. As an "ago-PAM," it exhibits both direct agonist activity and the ability to potentiate the effects of the endogenous ligand, GLP-1. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central effects of GLP-1R activation.
Comparative Analysis of GLP-1R Modulators
To effectively evaluate the performance of this compound, it is crucial to compare its activity against established GLP-1R agonists. The following table summarizes the half-maximal effective concentrations (EC50) for cAMP production, a key downstream signaling event of GLP-1R activation, for this compound and a selection of peptide and small-molecule alternatives.
| Compound | Type | Target | EC50 (cAMP Assay) | Cell Line |
| This compound | Small Molecule PAM | GLP-1R | 1.3 µM | Not specified in source |
| Liraglutide | Peptide Agonist | GLP-1R | 1.2 pM | CHO cells expressing hGLP-1R |
| Semaglutide | Peptide Agonist | GLP-1R | 0.9 pM - 2.437 ng/mL | CHO cells expressing hGLP-1R |
| Danuglipron (PF-06882961) | Small Molecule Agonist | GLP-1R | 13 nM | CHO cells expressing hGLP-1R |
| Orforglipron (LY3502970) | Small Molecule Agonist | GLP-1R | ~600 nM | HEK293 cells expressing hGLP-1R |
Note: The EC50 values presented are compiled from various sources and may have been determined under different experimental conditions. Direct head-to-head comparison in the same assay is recommended for the most accurate assessment.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for validating this compound activity. Commercially available cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1R, are recommended. These cell lines often come with reporter systems, such as a cAMP Response Element (CRE) driving luciferase expression, which simplifies downstream assays.
Recommended Cell Lines:
-
HEK293-hGLP1R-CRE-Luciferase
-
CHO-K1-hGLP1R
Culture Conditions:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) to maintain receptor expression.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
cAMP Accumulation Assay
This is the primary functional assay to quantify the agonistic and PAM activity of this compound.
Principle: GLP-1R activation leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The intracellular cAMP levels are then measured, typically using a competitive immunoassay or a reporter gene assay.
Protocol using a CRE-Luciferase Reporter Cell Line:
-
Cell Seeding: Seed HEK293-hGLP1R-CRE-Luciferase cells in a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well. Incubate overnight.
-
Compound Preparation:
-
Agonist Mode: Prepare serial dilutions of this compound and control agonists (e.g., GLP-1, Liraglutide) in serum-free media or assay buffer.
-
PAM Mode: Prepare serial dilutions of this compound in the presence of a sub-maximal (EC20) concentration of GLP-1.
-
-
Cell Treatment: Replace the culture medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Lysis and Luminescence Reading: Add a luciferase substrate/lysis buffer to each well. Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Intracellular Calcium Flux Assay
As a secondary messenger, calcium mobilization can also be used to assess GLP-1R activation.
Principle: GLP-1R activation can lead to an increase in intracellular calcium concentration ([Ca2+]i), which can be measured using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Seeding: Seed CHO-K1 or HEK293 cells expressing hGLP-1R in a black-wall, clear-bottom 96-well or 384-well plate. Incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds.
-
Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium. Determine the peak response and calculate the EC50 from the dose-response curve.
Visualizing Pathways and Workflows
To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: GLP-1R Signaling Pathway.
Caption: Experimental Workflow for Validation.
This guide provides a foundational approach to validating the activity of this compound. Researchers are encouraged to adapt these protocols to their specific cell lines and available equipment. Careful experimental design and data analysis will be crucial for accurately characterizing the pharmacological profile of this novel GLP-1R PAM.
A Comparative Guide to the Pharmacokinetics of VU0453379 Hydrochloride and Similar GLP-1R Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of VU0453379 hydrochloride, a novel, central nervous system (CNS) penetrant glucagon-like peptide-1 receptor (GLP-1R) positive allosteric modulator (PAM), with other similar non-peptide, small-molecule GLP-1R PAMs. The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, facilitating the selection and development of next-generation therapeutics targeting the GLP-1R for metabolic and CNS disorders.
Introduction to GLP-1R Positive Allosteric Modulators
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. While peptide-based GLP-1R agonists have demonstrated significant clinical efficacy, their parenteral administration limits patient compliance. Small-molecule, orally bioavailable GLP-1R PAMs represent a promising alternative. These molecules do not directly activate the receptor but rather potentiate the effects of the endogenous GLP-1 peptide, offering a more physiological and potentially safer pharmacological profile. VU0453379 is a notable example, distinguished by its ability to cross the blood-brain barrier, opening avenues for its investigation in CNS-related conditions where GLP-1R signaling is implicated.
Pharmacokinetic Data Summary
The following tables summarize the available quantitative pharmacokinetic parameters for VU0453379 and a selection of similar small-molecule GLP-1R PAMs. Data has been compiled from preclinical studies in various animal models.
Table 1: Pharmacokinetic Parameters of LSN3318839 in Different Species
| Parameter | Mouse | Rat | Dog |
| Clearance (CL) (mL/min/kg) | 9.0 (IV) | 41.9 (IV) | 18.5 (IV) |
| Volume of Distribution (Vdss) (L/kg) | 1.6 (IV) | 1.6 (IV) | 0.3 (IV) |
| Half-life (t½) (h) | 2.1 (IV), 1.6 (PO) | 0.6 (IV), 2.9 (PO) | 0.6 (IV) |
| Oral Bioavailability (%) | 67 | 45 | - |
| Cmax (nM) | 1430 (IV), 2040 (PO) | 1420 (IV), 183 (PO) | 6780 (IV) |
| Tmax (h) | - (IV), 0.58 (PO) | - (IV), 1.8 (PO) | - (IV) |
| AUC (nM·h) | 3640 (IV), 7300 (PO) | 859 (IV), 1160 (PO) | 1880 (IV) |
Data for LSN3318839 is derived from a single study and presented as mean values. Route of administration is indicated as intravenous (IV) or oral (PO).
Table 2: Pharmacokinetic Parameters of V-0219 in Rats
| Parameter | Value |
| Route of Administration | Intravenous (IV) and Oral (PO) |
| Dose | 2 mg/kg (IV), 10 mg/kg (PO) |
| Half-life (t½) (h) | ~3 |
| Tmax (min) | 50 |
| Oral Bioavailability (%) | 39 |
Data for V-0219 is derived from a study in male Wistar rats.
Table 3: Qualitative Pharmacokinetic Profile of VU0453379 and Other GLP-1R PAMs
| Compound | Key Pharmacokinetic Characteristics |
| VU0453379 | CNS penetrant.[1] |
| LSN3160440 | Reported to have poor pharmacokinetic properties.[2] |
| BETP | Possesses an electrophilic nature which may affect its pharmacokinetic profile.[2] |
Experimental Protocols
The pharmacokinetic data presented in this guide were generated using standard preclinical methodologies. Below are detailed protocols for key experiments typically employed in the evaluation of small-molecule GLP-1R PAMs.
In Vivo Rodent Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of a test compound after oral and intravenous administration in rodents (e.g., mice, rats).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dosing (e.g., a solution of DMSO, PEG300, Tween-80, and saline)
-
Sprague-Dawley rats or C57BL/6 mice
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Oral (PO): Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage to a cohort of fasted animals.
-
Intravenous (IV): Administer the test compound at a specific dose (e.g., 2 mg/kg) via tail vein injection to a separate cohort of animals.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or jugular vein.
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Brain and Plasma Sample Collection and Preparation for CNS Penetration Studies
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of a test compound.
Materials:
-
Animals previously dosed with the test compound
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Centrifuge
Procedure:
-
Terminal Anesthesia: At a specific time point post-dosing, deeply anesthetize the animal.
-
Blood Collection: Collect a terminal blood sample via cardiac puncture.
-
Brain Extraction: Perfuse the animal with cold PBS to remove blood from the brain, then carefully dissect the brain.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a specific volume of PBS or an appropriate buffer.
-
Sample Processing: Process the plasma and brain homogenate samples (e.g., by protein precipitation with acetonitrile) to extract the drug.
-
Sample Storage: Store the processed samples at -80°C until analysis.
LC-MS/MS Analysis of Drug Concentrations
Objective: To quantify the concentration of the test compound in plasma and brain homogenate samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18 column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard
-
Calibrators and quality control samples
Procedure:
-
Sample Thawing: Thaw the plasma and brain homogenate samples, calibrators, and quality control samples.
-
Protein Precipitation: Add a volume of cold acetonitrile containing an internal standard to each sample to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. The compound and internal standard are separated on the analytical column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the concentration of the test compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
GLP-1 Receptor Signaling Pathway
References
Cross-Validation of VU0453379 Hydrochloride: A Comparative Guide to its Effects in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of VU0453379 hydrochloride, a selective positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Its performance is objectively compared with other notable GLP-1R PAMs, supported by experimental data from various assay formats. This document is intended to serve as a practical resource for researchers in the fields of metabolic disorders, neurodegenerative diseases, and drug discovery.
Introduction to this compound
This compound is a central nervous system (CNS) penetrant small molecule that acts as a positive allosteric modulator of the GLP-1R. Unlike orthosteric agonists that directly activate the receptor, PAMs like VU0453379 bind to a distinct site on the receptor, potentiating the effects of the endogenous ligand, GLP-1. This mechanism offers the potential for a more nuanced and physiological modulation of GLP-1R signaling, which is a key target in the treatment of type 2 diabetes and has shown promise in neuroprotective applications.
Comparative Performance Data
The efficacy and potency of VU0453379 have been evaluated in several key assay formats. This section presents a quantitative comparison of VU0453379 with other well-characterized GLP-1R PAMs, namely BETP and Compound 2.
Table 1: In Vitro Potency of GLP-1R Positive Allosteric Modulators in Calcium Mobilization Assays
| Compound | Cell Line | Agonist | EC50 (µM) | Max Response (% of GLP-1) |
| VU0453379 | CHO cells expressing human GLP-1R | GLP-1 (EC20) | 1.3 | 59.2% |
| BETP | Flp-In-CHO cells expressing human GLP-1R | GLP-1(9-36)NH2 | 0.66 | Not Reported |
| Compound 2 | Flp-In-CHO cells expressing human GLP-1R | GLP-1(7-36)NH2 | Not Reported | Potentiates agonist affinity |
Note: The experimental conditions for each compound may vary as the data is compiled from different studies. Direct head-to-head comparative studies are limited.
Table 2: In Vivo Efficacy of GLP-1R Positive Allosteric Modulators
| Compound | Animal Model | Assay | Dose | Outcome |
| VU0453379 | Rat | Haloperidol-induced catalepsy | 30 mg/kg | Significant reversal of catalepsy |
| BETP | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound 2 | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay is a common method to assess the activation of Gq-coupled G protein-coupled receptors (GPCRs) or, as in the case of the Gs-coupled GLP-1R, to measure signaling through promiscuous or engineered G proteins that couple to calcium release.
Objective: To measure the potentiation of GLP-1-induced intracellular calcium mobilization by VU0453379 in a recombinant cell line.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
GLP-1 peptide.
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the CHO-hGLP-1R cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of GLP-1 at a concentration that elicits a submaximal response (EC20).
-
-
Assay Measurement:
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the VU0453379 dilutions to the wells and incubate for a specified time (e.g., 5-15 minutes).
-
Add the EC20 concentration of GLP-1 to all wells.
-
Record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence.
-
Normalize the data as a percentage of the maximal GLP-1 response.
-
Plot the normalized response against the log of the VU0453379 concentration to determine the EC50.
-
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay from Isolated Mouse Islets
This ex vivo assay directly measures the primary physiological function of GLP-1R activation in pancreatic β-cells.
Objective: To determine the ability of VU0453379 to potentiate glucose- and exenatide-stimulated insulin secretion from isolated primary mouse pancreatic islets.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose).
-
Exenatide.
-
This compound.
-
Collagenase P.
-
Ficoll gradient solutions.
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation:
-
Isolate pancreatic islets from mice by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.
-
-
Islet Culture and Pre-incubation:
-
Culture the isolated islets overnight in RPMI-1640 medium.
-
Prior to the assay, pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C.
-
-
GSIS Assay:
-
Hand-pick islets of similar size and place them in multi-well plates (e.g., 10 islets per well).
-
Incubate islets in different treatment conditions:
-
Basal (low glucose).
-
Stimulated (high glucose).
-
High glucose + Exenatide (low dose).
-
High glucose + Exenatide (low dose) + varying concentrations of VU0453379.
-
-
Incubate for 60-90 minutes at 37°C.
-
-
Insulin Measurement:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the number of islets or total protein/DNA content.
-
Compare the insulin secretion in the presence of VU0453379 to the control conditions.
-
Haloperidol-Induced Catalepsy in Rats
This in vivo behavioral assay assesses the potential of a compound to mitigate Parkinsonian-like motor deficits, a therapeutic area where GLP-1R modulation has shown promise.
Objective: To evaluate the ability of VU0453379 to reverse the cataleptic state induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).
Materials:
-
Male Wistar rats.
-
Haloperidol.
-
This compound.
-
Vehicle (e.g., saline with 2% Tween 80).
-
Catalepsy bar (a horizontal bar raised above a flat surface).
-
Stopwatch.
Procedure:
-
Acclimatization: Acclimatize the rats to the testing room and handling procedures.
-
Induction of Catalepsy:
-
Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce catalepsy.
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg, subcutaneously) or vehicle at a specified time after haloperidol administration.
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the latency for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Record the descent latency for each rat at each time point.
-
Compare the mean descent latencies between the VU0453379-treated group and the vehicle-treated group using appropriate statistical tests.
-
Visualizations
Signaling Pathway
Caption: GLP-1R signaling pathway modulated by VU0453379.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
Logical Relationship: PAM vs. Orthosteric Agonist
Caption: Logical relationship between a PAM and an orthosteric agonist.
Conclusion
This compound demonstrates clear activity as a positive allosteric modulator of the GLP-1R across a range of in vitro and in vivo assay formats. Its ability to potentiate GLP-1 signaling in calcium mobilization and insulin secretion assays, coupled with its efficacy in a preclinical model of Parkinson's disease-related motor deficits, highlights its potential as a valuable research tool and a lead compound for therapeutic development. The comparative data, while not from direct head-to-head studies, suggests that VU0453379 has a distinct profile compared to other GLP-1R PAMs. The detailed protocols provided in this guide should facilitate the replication and further investigation of the effects of VU0453379 and related compounds.
The Correlation of In Vitro and In Vivo Activity of VU0453379 Hydrochloride: A Comparative Guide for GLP-1R Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of VU0453379 hydrochloride, a positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R). The performance of VU0453379 is objectively compared with other notable GLP-1R PAMs, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to GLP-1R Positive Allosteric Modulators
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion, making the GLP-1 receptor a key target for the treatment of type 2 diabetes.[1] Positive allosteric modulators of the GLP-1R offer a promising therapeutic strategy by enhancing the effects of endogenous GLP-1.[1] Unlike orthosteric agonists, PAMs bind to a distinct site on the receptor, leading to a potential for finer modulation of the physiological response and a different side-effect profile.[1] this compound is a novel, CNS-penetrant GLP-1R PAM that has demonstrated efficacy in both in vitro and in vivo models.[2]
Comparative Analysis of In Vitro Activity
The in vitro activity of GLP-1R PAMs is typically characterized by their ability to potentiate the signaling of GLP-1 or other orthosteric agonists in cell-based assays. Key parameters include the half-maximal effective concentration (EC50) and the maximal efficacy (Emax).
| Compound | Assay Type | Cell Line | Agonist | EC50 (µM) | Efficacy (% of GLP-1 max) | Reference |
| This compound | Calcium Mobilization | HEK293 expressing hGLP-1R | GLP-1 | 1.3 | 59.2 | [2] |
| BETP | cAMP Accumulation | HEK-GLP-1R cells | GLP-1(9-36)NH2 | Potentiates response | Not specified | [3] |
| Compound 2 (Novo Nordisk) | cAMP Accumulation | HEK-GLP-1R cells | GLP-1(9-36)NH2 | Potentiates response | Not specified | [4][5] |
| LSN3160440 | cAMP Signaling | Not specified | GLP-1(9-36) | Enhances potency and efficacy | Not specified | [1] |
| LSN3318839 | cAMP Accumulation | HEK293 cells | GLP-1(7-36) & GLP-1(9-36) | Potentiates response | Not specified | [6] |
| V-0219 | Calcium Flux | HEK cells expressing hGLP-1R | GLP-1 | 0.01 | >100% of GLP-1 | [7] |
Table 1: Comparison of In Vitro Activity of GLP-1R Positive Allosteric Modulators. This table summarizes the key in vitro parameters for this compound and several alternative GLP-1R PAMs.
Comparative Analysis of In Vivo Activity
The in vivo efficacy of GLP-1R PAMs is evaluated in various animal models to assess their therapeutic potential for conditions such as type 2 diabetes and neurodegenerative diseases.
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| This compound | Rat model of Parkinson's disease | 30 mg/kg | Not specified | Significant reversal of haloperidol-induced catalepsy | [2] |
| BETP | Sprague-Dawley rats | Not specified | Not specified | Potentiates GLP-1(9-36)NH2-mediated insulin release | [3] |
| LSN3318839 | GIPR KO mice | Not specified | Oral | GLP-1R-dependent glucose lowering | [6] |
| V-0219 | Wistar rats | Not specified | Not specified | Enhanced satiety and reduced hyperglycemia | [7] |
Table 2: Comparison of In Vivo Activity of GLP-1R Positive Allosteric Modulators. This table highlights the in vivo effects of this compound and its alternatives in relevant animal models.
Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a calcium-sensitive fluorescent dye-loading buffer (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.
-
Compound Addition: The dye-loading buffer is removed, and cells are washed with a physiological salt solution. Varying concentrations of the test compound (e.g., this compound) are added, followed by a sub-maximal concentration of GLP-1.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. Data are normalized to the response of a maximal GLP-1 concentration.
-
Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Haloperidol-Induced Catalepsy Model
-
Animals: Male Sprague-Dawley rats are used for this study.
-
Catalepsy Induction: Catalepsy is induced by the administration of haloperidol (B65202) (e.g., 1 mg/kg, intraperitoneally).
-
Compound Administration: The test compound (e.g., this compound) is administered at a specified dose and route prior to or following the haloperidol injection.
-
Catalepsy Assessment: Catalepsy is assessed at various time points using the bar test. The latency for the rat to remove both front paws from a raised bar is measured.
-
Data Analysis: The effect of the test compound on reversing haloperidol-induced catalepsy is determined by comparing the latency times between the vehicle-treated and compound-treated groups.
Visualizing Molecular Pathways and Workflows
GLP-1R Signaling Pathway
References
- 1. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 6. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking VU0453379 Hydrochloride: A Comparative Guide to GLP-1R Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0453379 hydrochloride, a positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R), against established GLP-1R agonists. Experimental data is presented to objectively evaluate their performance in key cellular assays, offering insights into their distinct mechanisms of action and potential therapeutic applications.
Executive Summary
This compound is a selective, central nervous system (CNS) penetrant positive allosteric modulator of the GLP-1R.[1] Unlike traditional GLP-1R agonists, which directly activate the receptor, this compound enhances the receptor's response to endogenous or exogenous agonists. This guide benchmarks its performance against well-known peptide-based GLP-1R agonists, including Liraglutide, Semaglutide, and Exenatide, focusing on their effects on downstream signaling pathways crucial for therapeutic efficacy.
Data Presentation
The following tables summarize the quantitative data from key in vitro pharmacology studies, providing a direct comparison of the potencies of this compound and established GLP-1R agonists in activating the GLP-1R signaling pathway.
Table 1: Comparative Potency in cAMP Production Assays
| Compound | Mechanism of Action | Cell Line | Assay Conditions | EC50 |
| This compound | Positive Allosteric Modulator | Not specified | Not specified | 1.3 µM[1] |
| Semaglutide | Agonist | CHO-K1-hGLP-1R | 0.1% BSA | 0.3 nM[2] |
| Dulaglutide | Agonist | CHO | 0.1% BSA | 16 pM[3] |
| Liraglutide | Agonist | Not specified | Not specified | Activates cAMP-PKA pathway[4] |
| Exenatide | Agonist | CHO-GLP-1R | Not specified | Potency similar to GLP-1[5] |
Note: EC50 values can vary depending on the specific cell line, assay format, and experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway
Activation of the GLP-1R, a G-protein coupled receptor, primarily initiates a signaling cascade through the Gαs subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including ERK1/2, ultimately leading to the physiological effects of GLP-1R activation, such as insulin (B600854) secretion.
Experimental Workflow: Agonist vs. PAM Characterization
The characterization of a direct agonist versus a positive allosteric modulator requires a comparative experimental workflow. While both will ultimately be assessed for their impact on downstream signaling, the initial steps to determine their mechanism of action differ.
Experimental Protocols
cAMP Production Assay (HTRF-based)
This protocol describes a method for quantifying intracellular cAMP levels in response to GLP-1R activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1 receptor (CHO-K1-hGLP-1R).[2]
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Test compounds (this compound and known GLP-1R agonists).
-
GLP-1 (for potentiation studies).
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
384-well white, low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed CHO-K1-hGLP-1R cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation:
-
For Agonist Testing: Prepare serial dilutions of the known GLP-1R agonists in assay buffer.
-
For PAM Testing: Prepare serial dilutions of this compound. In parallel, prepare a fixed, sub-maximal concentration (e.g., EC20) of GLP-1 in assay buffer.
-
-
Cell Treatment:
-
Carefully remove the cell culture medium from the wells.
-
For Agonist Testing: Add the serially diluted agonists to the wells.
-
For PAM Testing: Add the serially diluted this compound to the wells, followed by the addition of the fixed concentration of GLP-1.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 values. For PAMs, the potentiation is observed as a leftward shift in the agonist's dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2, a downstream marker of GLP-1R activation, using Western blotting.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Test compounds (this compound and known GLP-1R agonists).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Starvation: Seed HEK293-hGLP-1R cells in 6-well plates and grow to 80-90% confluency. Prior to treatment, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Treat the cells with the test compounds (agonists or PAMs with a fixed concentration of GLP-1) for a specified time (e.g., 5, 10, 30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable expression of the rat GLP-I receptor in CHO cells: activation and binding characteristics utilizing GLP-I(7-36)-amide, oxyntomodulin, exendin-4, and exendin(9-39) [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU0453379 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of VU0453379 hydrochloride, a selective positive allosteric modulator of the Glucagon-like peptide-1 (GLP-1) receptor.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a laboratory coat. All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Summary of Known Properties
The following table summarizes the available quantitative and qualitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 471.03 g/mol | Sigma-Aldrich |
| Form | Powder | Sigma-Aldrich |
| Color | White to beige | Sigma-Aldrich |
| Solubility | 20 mg/mL in water | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Storage Condition | Desiccated | Sigma-Aldrich |
| Assay | ≥98% (HPLC) | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The following procedures are based on established guidelines for the disposal of laboratory chemical waste.[1][2][3][4][5] Always consult and adhere to your institution's specific Environmental Health & Safety (EH&S) policies and local regulations.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused solid material, contaminated solutions, and disposable labware (e.g., pipette tips, weighing boats, contaminated gloves), in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[2][3]
-
Crucially, do not mix this waste with other incompatible chemical waste streams.[2][6] Acids and bases should be stored separately.
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the first waste was added to the container.
3. On-site Neutralization (for aqueous solutions):
-
For dilute aqueous solutions of this compound, neutralization prior to collection may be permissible, subject to your institution's EH&S approval.
-
In a well-ventilated chemical fume hood, slowly and carefully add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[7]
-
The reaction is complete when effervescence (fizzing) ceases.[7]
-
The final pH of the solution should be between 6.0 and 8.0. Verify with pH indicator strips.
-
The neutralized solution should still be collected as hazardous waste unless explicitly permitted for drain disposal by your local regulations and institutional policies. Never assume drain disposal is acceptable.
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[1][2][4]
-
It is best practice to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks.
5. Disposal:
-
Once the container is full or has been in accumulation for the maximum allowable time per institutional and local regulations (often up to 12 months as long as accumulation limits are not exceeded), arrange for pickup by your institution's authorized hazardous waste disposal service.[1][4]
-
Complete all necessary waste disposal forms as required by your institution.
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).[6]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]
-
After thorough cleaning and removal or defacing of the original label, the container may be disposed of as non-hazardous waste or recycled, in accordance with your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, thereby minimizing risks to themselves, their colleagues, and the environment.
References
- 1. odu.edu [odu.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. laballey.com [laballey.com]
Personal protective equipment for handling VU0453379 hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for VU0453379 hydrochloride was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling similar hydrochloride compounds in a research setting. It is imperative to consult the supplier-provided SDS upon receipt of the chemical and to conduct a thorough risk assessment before handling.
This compound is a research chemical and should be handled with care by trained professionals in a laboratory setting. Assuming the compound may possess hazardous properties, such as being an irritant or harmful upon ingestion or inhalation, the following personal protective equipment (PPE) and procedures are recommended to ensure user safety and proper disposal.
Personal Protective Equipment (PPE)
A conservative approach to PPE is recommended due to the lack of specific safety data. The following table summarizes the essential protective gear for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling airborne particles, especially when handling the solid form. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly sealed and clearly labeled.
2. Preparation and Handling:
-
All handling of the solid compound or its solutions should be conducted in a chemical fume hood to control potential airborne dust or vapors.
-
Before use, allow the container to reach room temperature to prevent condensation.
-
Weigh the required amount of the compound on a tared weigh boat or paper within the fume hood.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. In Case of a Spill:
-
For a small spill, gently cover the material with an absorbent, non-combustible material (e.g., sand or vermiculite).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, weighing paper), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with incompatible chemicals.
-
Disposal Method: The collected hazardous waste should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
